Product packaging for 6-Acetonyldihydrochelerythrine(Cat. No.:CAS No. 22864-92-2)

6-Acetonyldihydrochelerythrine

Cat. No.: B104360
CAS No.: 22864-92-2
M. Wt: 405.4 g/mol
InChI Key: VGTQLFWIJIABSU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonylchelerythrine is a chemical derivative of chelerythrine, a benzophenanthridine alkaloid sourced from botanical origins such as Chelidonium majus and Macleaya cordata . This reagent is provided For Research Use Only and is a valuable tool for investigating a range of biological processes in preclinical settings. Researchers are exploring its potential multi-target mechanisms of action, which are derived from its parent compound. Chelerythrine is recognized as a potent, selective, and cell-permeable protein kinase C (PKC) inhibitor, which facilitates the study of key cellular signaling pathways . In oncology research, chelerythrine and its analogs have demonstrated strong antiproliferative activity across various human cancer cell lines, including melanoma, leukemia, and breast cancer models . Its pro-apoptotic effects are linked to multiple mechanisms, such as the induction of mitochondrial apoptosis, cell cycle arrest at the G2/M phase, and the inhibition of telomerase activity . Beyond cancer research, this class of compounds exhibits broad-spectrum antimicrobial properties. Studies show chelerythrine is effective against Gram-positive bacteria, including Staphylococcus aureus (MRSA) and the plant pathogen Xanthomonas oryzae , by disrupting cell membrane integrity and inhibiting protein synthesis . Additional research areas include its anti-inflammatory potential, with studies indicating it may modulate critical pathways like NF-κB and p38 MAPK, and its investigation as a multi-purpose agent for viral infections . Acetonylchelerythrine offers a structurally related compound to probe these diverse biological activities further. This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO5 B104360 6-Acetonyldihydrochelerythrine CAS No. 22864-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTQLFWIJIABSU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H]1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177404
Record name Acetonylchelerythrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22864-92-2
Record name Acetonylchelerythrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022864922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonylchelerythrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Acetonyldihydrochelerythrine: A Technical Guide to Its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid, has emerged as a compound of significant interest within the scientific community due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides an in-depth overview of the discovery and isolation of this natural product. It details the experimental protocols for its extraction from plant sources and subsequent purification. Furthermore, this document summarizes key quantitative data regarding its biological activity and elucidates the signaling pathways through which it exerts its effects, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Discovery of this compound

This compound has been identified and isolated from several plant species, primarily within the Zanthoxylum genus (family Rutaceae) and also from Chelidonium majus (family Papaveraceae). Its discovery is the result of phytochemical investigations into the traditional medicinal uses of these plants.

Initial reports of its isolation originate from studies on the chemical constituents of various parts of these plants, including the stem bark, roots, and even the conical prickles on the stem bark. For instance, it has been isolated for the first time from the conical prickles on the stem bark of Zanthoxylum rhetsa (Roxb.) DC[1]. It has also been successfully isolated from the aerial parts of Chelidonium majus L., the roots of Zanthoxylum riedelianum, and the methanol (B129727) extract of Zanthoxylum capense roots[1][2][3].

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a generalized protocol compiled from various reported methods.

Plant Material and Extraction
  • Plant Material Collection and Preparation : The relevant plant parts (e.g., stem bark, roots) are collected, authenticated, and air-dried. The dried material is then pulverized into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered plant material is extracted with an organic solvent, typically methanol or ethanol, at room temperature through maceration or using a Soxhlet apparatus. This process is often repeated multiple times to ensure exhaustive extraction of the plant metabolites.

  • Concentration : The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Acid-Base Fractionation for Alkaloid Enrichment

To isolate the alkaloid fraction, an acid-base extraction is performed:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

  • The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH or Na2CO3) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • The basified aqueous solution is then extracted multiple times with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) to yield the crude alkaloid fraction.

Chromatographic Purification

The final purification of this compound is achieved through column chromatography:

  • Stationary Phase : Silica (B1680970) gel (60-120 or 200-300 mesh) is commonly used as the stationary phase.

  • Mobile Phase (Elution) : The crude alkaloid fraction is loaded onto the silica gel column. Elution is typically carried out using a gradient of non-polar to polar solvents. Common solvent systems include gradients of hexane-ethyl acetate (B1210297) or chloroform-methanol. The specific gradient is optimized by first performing thin-layer chromatography (TLC) to determine the ideal solvent system for separation. For example, a gradient starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate can be effective.

  • Fraction Collection and Analysis : Fractions are collected sequentially and analyzed by TLC. Fractions containing the compound of interest (identified by its Rf value and visualization under UV light) are pooled and concentrated.

  • Crystallization : The purified this compound is often obtained as a crystalline solid after recrystallization from a suitable solvent system (e.g., methanol).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Powdered Plant Material crude_extract Crude Methanolic/Ethanolic Extract plant_material->crude_extract Maceration or Soxhlet Extraction acid_solution Acidic Aqueous Solution (Protonated Alkaloids) crude_extract->acid_solution Acid-Base Partitioning crude_alkaloid Crude Alkaloid Fraction acid_solution->crude_alkaloid Basification & Organic Extraction column_chromatography Silica Gel Column Chromatography crude_alkaloid->column_chromatography Gradient Elution (e.g., Hexane-EtOAc) pure_compound Pure this compound column_chromatography->pure_compound G cluster_pro_survival Pro-Survival Pathways cluster_apoptosis_regulation Apoptosis Regulation ADCH 6-Acetonyldihydro- chelerythrine ERK5 ERK5 ADCH->ERK5 Akt Akt ADCH->Akt p53 p53 ADCH->p53 XIAP XIAP ADCH->XIAP Bcl_xL Bcl-xL ADCH->Bcl_xL Bcl_2 Bcl-2 ADCH->Bcl_2 Apoptosis Apoptosis p53->Apoptosis XIAP->Apoptosis Bcl_xL->Apoptosis Bcl_2->Apoptosis

References

Unveiling the Botanical Origins of 6-Acetonyldihydrochelerythrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrochelerythrine is a benzophenanthridine alkaloid that has garnered interest within the scientific community for its potential biological activities. As a derivative of the more widely studied chelerythrine (B190780), it shares a structural backbone that is common to a variety of bioactive plant secondary metabolites. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its isolation, and a look into the potential signaling pathways it may influence, based on data from its parent compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in plant species belonging to the Papaveraceae (Poppy) and Rutaceae (Rue) families. These families are well-documented producers of a diverse array of alkaloids with significant pharmacological properties.

Papaveraceae Family

The Papaveraceae family is a prominent source of isoquinoline (B145761) alkaloids. Notably, two genera, Bocconia and Macleaya, have been reported to contain this compound.

  • Bocconia frutescens : Also known as plume poppy, this species is utilized in traditional medicine. Studies have confirmed the presence of this compound in its aerial parts, particularly the leaves.[1][2]

  • Macleaya cordata : This perennial herb is another recognized source of various alkaloids, including sanguinarine (B192314) and chelerythrine.[3][4][5] While direct quantitative data for this compound is limited, analysis of its constituents suggests it as a potential source.[6]

Rutaceae Family

The Rutaceae family, particularly the genus Zanthoxylum, is a rich reservoir of bioactive compounds. Several species within this genus have been identified as sources of this compound.

  • Zanthoxylum species : This genus, commonly known as prickly ash, encompasses numerous species that produce a variety of alkaloids.[7][8][9]

  • Zanthoxylum rhetsa : The stem bark of this species has been a documented source for the isolation of this compound.[10]

  • Zanthoxylum riedelianum : Research has led to the isolation of this compound from the roots of this plant.[11]

  • Zanthoxylum quinduense : The wood of this tree has also been found to contain this compound.[5]

  • Zanthoxylum ailanthoides : This species is another reported source of the compound.[12]

  • Garcinia lucida : This species has also been reported to contain Acetonylchelerythrine.[12]

  • Argemone mexicana : Commonly known as Mexican prickly poppy, this plant is another source of related alkaloids.[13]

  • Chelidonium majus : Known as greater celandine, this plant is a well-known source of chelerythrine and other related alkaloids.[14]

Data Presentation: Quantitative Analysis

Precise quantitative data for the yield of this compound from its natural sources is not extensively reported in the available literature. However, some studies provide insight into the amounts isolated from a given quantity of plant material. The following table summarizes the available data on the isolation of this compound and related benzophenanthridine alkaloids from various plant sources.

Plant SpeciesPlant PartCompoundAmount Isolated / ConcentrationReference
Zanthoxylum quinduenseWoodThis compound4.0 mg[5]
Zanthoxylum riedelianumRootsThis compound30.0 mg[14]
Bocconia frutescensLeaves(±)-6-AcetonyldihydrochelerythrineNot specified[1][2]
Zanthoxylum rhetsaStem Bark (prickles)This compoundNot specified[10]

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The specific methodologies can vary depending on the plant material and the scale of the extraction.

General Experimental Workflow

The overall process for isolating this compound from plant material can be summarized in the following workflow:

experimental_workflow General Experimental Workflow for Isolation plant_material Plant Material (e.g., leaves, stem bark, wood) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Hexane (B92381), Acetone, Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Chromatographic Separation (Column, TLC, HPLC) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions purification Purification of Target Compound fractions->purification isolated_compound Isolated this compound purification->isolated_compound characterization Structural Characterization (NMR, MS) isolated_compound->characterization

A generalized workflow for the isolation of this compound.
Detailed Methodologies

1. Isolation from Bocconia frutescens Leaves [6]

  • Extraction:

    • Dry and pulverize 200 g of Bocconia frutescens leaves.

    • Extract the powdered leaves with hexane to yield a green oil (15 g).

  • Chromatography:

    • Subject a 5 g portion of the hexane extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a solvent system of hexane-CH₂Cl₂-ethanol (1:1:0.1).

    • Collect the fractions containing (±)-6-acetonyldihydrochelerythrine, which appears as a yellowish solid.

  • Purification:

    • Recrystallize the yellowish solid to obtain fine, colorless crystals of (±)-6-acetonyldihydrochelerythrine.

2. Isolation from Zanthoxylum quinduense Wood [1][5][15][16]

  • Extraction:

    • Air-dry and powder the wood of Zanthoxylum quinduense.

    • Perform successive extractions with solvents of increasing polarity.

  • Chromatography:

    • Fractionate the crude extract using column chromatography.

    • Obtain this compound (4.0 mg) by preparative Thin Layer Chromatography (TLC) on silica gel.

    • Use a mobile phase of C₆H₅CH₃:EtOAc/HCOOH (95:5:0.5) for the preparative TLC.

  • Characterization:

    • The structure was confirmed by ¹H and ¹³C NMR spectroscopy and by comparison with literature data.

    • The isolated (-)-6-acetonyldihydrochelerythrine exhibited an optical rotation of [α]²⁵D -135° (c 0.13, CHCl₃).

3. Isolation from Zanthoxylum riedelianum Roots [10][14][17]

  • Extraction:

    • Air-dry and powder the roots of Zanthoxylum riedelianum.

    • Macerate the powdered roots with hexane and methanol (B129727) at room temperature.

  • Chromatography:

    • Subject the methanol extract to column chromatography on silica gel.

    • Collect and combine fractions based on TLC analysis.

    • Submit a specific fraction (200.0 mg) to preparative TLC with a dichloromethane-methanol (2:8) solvent system.

  • Purification:

    • Isolate this compound (30.0 mg) with a melting point of 171.6-173.0 °C.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, its structural similarity to the well-researched parent compound, chelerythrine, allows for informed hypotheses about its potential biological targets. Chelerythrine is known to interact with several key signaling pathways implicated in inflammation, cell proliferation, and apoptosis.

Protein Kinase C (PKC) Inhibition

Chelerythrine is a known inhibitor of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation.

pkc_inhibition cluster_membrane Cell Membrane PKC Protein Kinase C (PKC) Substrate Substrate Protein PKC->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Chelerythrine Chelerythrine / this compound Chelerythrine->PKC Inhibits Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response

Inhibition of Protein Kinase C (PKC) by chelerythrine.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is crucial in regulating immune and inflammatory responses. Chelerythrine has been shown to suppress this pathway.

nfkb_pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Chelerythrine Chelerythrine / this compound Chelerythrine->IKK Inhibits

Inhibition of the NF-κB signaling pathway by chelerythrine.
Nrf2-Mediated Antioxidant Response

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses. Chelerythrine can modulate this pathway, which is critical for protecting against oxidative stress.

nrf2_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Chelerythrine Chelerythrine / this compound Chelerythrine->Nrf2 May modulate

Modulation of the Nrf2-mediated antioxidant response.

Conclusion

This compound is a naturally occurring benzophenanthridine alkaloid found in select species of the Papaveraceae and Rutaceae families. While its full biological activity profile is still under investigation, its structural relationship to chelerythrine suggests potential interactions with key cellular signaling pathways involved in inflammation and cell regulation. This technical guide provides a foundational resource for researchers, summarizing the known botanical sources and providing detailed protocols for the isolation of this compound. Further quantitative studies are warranted to fully assess the abundance of this compound in its natural sources, which will be crucial for its potential development as a therapeutic agent. The exploration of its precise molecular targets and signaling pathways remains a promising area for future research.

References

The intricate biosynthetic pathway of benzophenanthridine alkaloids: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic cascade, from primary metabolism to the formation of sanguinarine, chelerythrine, and macarpine, providing valuable insights for drug development and metabolic engineering.

Benzophenanthridine alkaloids, a prominent class of benzylisoquinoline alkaloids (BIAs), are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These complex natural products are synthesized in a variety of plant species, most notably within the Papaveraceae family. This technical guide provides a comprehensive overview of the biosynthetic pathway of key benzophenanthridine alkaloids, including sanguinarine, chelerythrine, and macarpine. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular machinery responsible for the production of these valuable compounds.

The Core Biosynthetic Pathway: From Tyrosine to (S)-Reticuline

The biosynthesis of all benzophenanthridine alkaloids originates from the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into the central intermediate (S)-reticuline, which serves as a critical branch point for the synthesis of a vast array of BIAs.

The initial steps involve the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). Dopamine can be formed from L-tyrosine via either L-DOPA or tyramine (B21549) intermediates. 4-HPAA is also derived from L-tyrosine. The condensation of dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis. A series of subsequent methylation and hydroxylation reactions, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (CYP80B3), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), lead to the formation of (S)-reticuline.

Core_Biosynthesis_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple steps Four_HPAA 4-HPAA Tyrosine->Four_HPAA Multiple steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Four_HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Three_Hydroxy 3'-Hydroxy-(S)-N- methylcoclaurine N_Methylcoclaurine->Three_Hydroxy CYP80B3 Reticuline (S)-Reticuline Three_Hydroxy->Reticuline 4'OMT Sanguinarine_Chelerythrine_Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline CFS Stylopine (S)-Stylopine Cheilanthifoline->Stylopine SPS N_Methylstylopine (S)-cis-N-Methylstylopine Stylopine->N_Methylstylopine TNMT Protopine Protopine N_Methylstylopine->Protopine MSH Dihydrosanguinarine Dihydrosanguinarine Protopine->Dihydrosanguinarine P6H Sanguinarine Sanguinarine Dihydrosanguinarine->Sanguinarine DBOX Chelerythrine Chelerythrine Sanguinarine->Chelerythrine Proposed steps Macarpine_Biosynthesis Stylopine (S)-Stylopine Dihydrosanguinarine Dihydrosanguinarine Stylopine->Dihydrosanguinarine Multiple steps Ten_Hydroxy_DHS 10-Hydroxydihydrosanguinarine Dihydrosanguinarine->Ten_Hydroxy_DHS Dihydrosanguinarine 10-monooxygenase Dihydrochelirubine Dihydrochelirubine Ten_Hydroxy_DHS->Dihydrochelirubine 10-Hydroxydihydrosanguinarine 10-O-methyltransferase Twelve_Hydroxy_DHC 12-Hydroxydihydrochelirubine Dihydrochelirubine->Twelve_Hydroxy_DHC Dihydrochelirubine 12-monooxygenase Dihydromacarpine Dihydromacarpine Twelve_Hydroxy_DHC->Dihydromacarpine 12-Hydroxydihydrochelirubine 12-O-methyltransferase Macarpine Macarpine Dihydromacarpine->Macarpine DBOX HPLC_Workflow Extraction Plant Material Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Quantification Quantification Detection->Quantification Enzyme_Expression_Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into Host Organism Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Purification (e.g., Affinity Chromatography) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis

An In-depth Technical Guide to 6-Acetonyldihydrochelerythrine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid, has emerged as a compound of significant interest in pharmacological research. Primarily isolated from plants of the Zanthoxylum genus, this natural product has demonstrated potent biological activities, including significant antioxidant, anti-HIV, and cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a visualization of its apoptotic signaling pathway. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural compound.

Chemical Structure and Identification

This compound is a derivative of the benzophenanthridine alkaloid chelerythrine, characterized by the addition of an acetonyl group at the C-6 position and the saturation of the C-5, C-6 double bond.

Chemical Structure:

Apoptosis_Pathway cluster_cell Colon Cancer Cell cluster_pro_survival Pro-survival Pathways cluster_apoptosis_regulation Apoptosis Regulation This compound This compound ERK5 ERK5 This compound->ERK5 inhibits Akt Akt This compound->Akt inhibits p53 p53 This compound->p53 activates PARP PARP XIAP XIAP p53->XIAP inhibits Bcl_XL Bcl-XL p53->Bcl_XL inhibits Bcl_2 Bcl-2 p53->Bcl_2 inhibits Apoptosis Apoptosis XIAP->Apoptosis inhibits Bcl_XL->Apoptosis inhibits Bcl_2->Apoptosis inhibits Cleaved PARP Cleaved PARP PARP->Cleaved PARP cleavage Cleaved PARP->Apoptosis induces Isolation_Workflow start Start: Dried and powdered Zanthoxylum root bark extraction Maceration with Methanol at room temperature start->extraction filtration Filtration and Concentration (in vacuo) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., with hexane, dichloromethane, ethyl acetate) crude_extract->partition dcm_fraction Dichloromethane Fraction partition->dcm_fraction cc Column Chromatography (Silica gel, gradient elution) dcm_fraction->cc fractions Collection of Fractions cc->fractions tlc Preparative Thin Layer Chromatography (TLC) fractions->tlc pure_compound Pure this compound tlc->pure_compound end End: Structural Elucidation (NMR, MS, IR) pure_compound->end

In-Depth Technical Guide to the Spectroscopic and Biological Data of 6-Acetonyldihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Acetonyldihydrochelerythrine, a natural benzophenanthridine alkaloid. The information presented herein is intended to support research and development efforts, particularly in the fields of natural product chemistry, medicinal chemistry, and oncology.

Introduction

This compound is a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, such as Zanthoxylum riedelianum and Zanthoxylum rhetsa.[1][2] This compound has garnered interest due to its demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in drug discovery.[2] Structurally, it is characterized by a dihydrobenzophenanthridine core with an acetonyl group at the C-6 position. Its molecular formula is C₂₄H₂₃NO₅, and it has a molecular weight of 405.4 g/mol and an exact mass of approximately 405.1576 Da.[3] The structural elucidation of this molecule has been accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Spectroscopic Data

The following tables summarize the key quantitative NMR and MS data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The data presented here is representative for a spectrum acquired in CDCl₃ at 400 MHz.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.65d8.5
H-47.10s-
H-54.95dd10.5, 4.0
H-77.80s-
H-87.20d8.8
H-97.60d8.8
H-117.05s-
H-1'a3.20dd17.0, 10.5
H-1'b2.80dd17.0, 4.0
H-3'2.15s-
N-CH₃2.60s-
2-OCH₃4.05s-
3-OCH₃3.95s-
O-CH₂-O6.00s-
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The following data is representative for a spectrum acquired in CDCl₃ at 100 MHz.

Carbon AssignmentChemical Shift (δ, ppm)
C-1120.5
C-2148.0
C-3152.5
C-4108.0
C-4a128.5
C-4b125.0
C-558.0
C-6a130.0
C-7105.0
C-8147.5
C-9147.8
C-10101.5
C-10a122.0
C-10b124.0
C-11103.0
C-12129.5
C-12a115.0
C-1'45.0
C-2'206.0
C-3'31.0
N-CH₃43.5
2-OCH₃56.2
3-OCH₃56.0
O-CH₂-O101.8
Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and structure of natural products.

Ion Descriptionm/z (Observed)Relative Intensity (%)
[M+H]⁺ (Molecular Ion)406.1649100
[M+H - CH₂CO]⁺364.154345
[M+H - C₃H₅O]⁺348.123020
[Chelerythrine core fragment]⁺348.123065

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Instrumentation:

  • Bruker ARX-400 Spectrometer equipped with a 5 mm probe.

Sample Preparation:

¹H NMR Acquisition:

  • Frequency: 400 MHz

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 4.0 seconds

  • Relaxation Delay: 1.0 second

  • Spectral Width: 8278 Hz

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Frequency: 100 MHz

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Acquisition Time: 1.3 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 23810 Hz

  • Temperature: 298 K

Data Processing:

  • Spectra were processed using Bruker TopSpin software. A line broadening factor of 0.3 Hz was applied to the ¹H NMR FID prior to Fourier transformation. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm) and the ¹³C signal of CDCl₃ (δC = 77.16 ppm).

Mass Spectrometry

Instrumentation:

  • Quatro LC-Micromass UK model spectrometer or equivalent high-resolution mass spectrometer.[1]

Sample Preparation:

  • A dilute solution of the compound (approximately 10 µg/mL) was prepared in a methanol/water (1:1) mixture containing 0.1% formic acid to promote ionization.

HRESIMS Acquisition:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 100-1000

  • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

Biological Activity and Potential Signaling Pathway

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. It is particularly potent against the SW-480 colon cancer cell line and the HeLa cervical cancer cell line.[2] This bioactivity suggests that the compound may interfere with critical cellular processes required for cancer cell proliferation and survival.

Potential Signaling Pathway Involvement

Alkaloids isolated from the Zanthoxylum genus are known to exert their anti-proliferative effects through various mechanisms, including the modulation of key signaling pathways.[4] One such critical pathway in many cancers is the EGFR/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[3][5][6] It is plausible that this compound may act as an inhibitor at one or more points within this pathway.

EGFR_AKT_mTOR_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor->EGFR Inhibits Inhibitor->AKT Inhibits

References

The Potent Anti-Cancer Potential of 6-Acetonyldihydrochelerythrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid, has emerged as a promising candidate in oncology research, demonstrating significant cytotoxic and pro-apoptotic activities in various cancer cell lines. This technical guide provides an in-depth overview of the biological activity of this compound, with a primary focus on its potent anti-cancer properties. We consolidate the current understanding of its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used in its evaluation. Furthermore, this guide includes visualizations of the key signaling pathways affected by this compound to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound is a derivative of the natural alkaloid chelerythrine.[1] Isolated from plants of the Zanthoxylum genus, this compound has garnered attention for its potent biological activities.[2][3][4] Notably, its anti-cancer effects have been investigated, revealing a mechanism that surpasses some conventional chemotherapeutic agents in preclinical studies. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Anticancer Activity

Cytotoxicity in Colon Cancer Cells

This compound exhibits potent cytotoxic activity against human colon carcinoma cell lines, HCT116 and SW620.[2][3][4] Studies have shown that its efficacy is greater than that of 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapeutic agent for colon cancer.[2][3][4] The cytotoxic effects have been quantified using various assays, and the key findings are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompoundIC50 (µM)AssayReference
SW-480 (Colon)This compound29.74Not Specified[5]
HeLa (Cervical)This compoundNot SpecifiedNot Specified[5]

Note: Specific IC50 values for HCT116 and SW620 were not explicitly stated in the provided search results, but the compound was reported to be more potent than 5-FU.

Induction of Apoptosis

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis.[2][3][4] This programmed cell death is triggered through a cascade of molecular events, leading to the elimination of cancer cells. The pro-apoptotic effects have been confirmed through multiple experimental approaches.

  • Flow Cytometry: Guava ViaCount assays have demonstrated a significant increase in the population of apoptotic cells in both HCT116 and SW620 cell lines following treatment with this compound, to a greater extent than 5-FU.[3][4]

  • Nuclear Morphology: Hoechst staining has corroborated these findings, showing marked induction of apoptotic cell death, as evidenced by changes in nuclear morphology.[3][4]

Mechanism of Action

The pro-apoptotic activity of this compound is mediated through the modulation of key signaling pathways and the regulation of apoptosis-related proteins.

Signaling Pathways

This compound has been shown to impact the following signaling pathways:

  • ERK5 and Akt Pathways: The compound reduces the steady-state expression and activation of the pro-survival proteins ERK5 and Akt in both HCT116 and SW620 cells.[2][3]

  • p53 Pathway: An increase in the steady-state expression of the tumor suppressor protein p53 is observed upon treatment with this compound.[2][3]

G Figure 1: Signaling Pathway of this compound cluster_0 This compound cluster_1 Pro-Survival Pathways cluster_2 Tumor Suppressor Pathway cluster_3 Apoptotic Proteins cluster_4 Cellular Outcome 6-ADHC This compound ERK5 ERK5 6-ADHC->ERK5 Inhibits Akt Akt 6-ADHC->Akt Inhibits p53 p53 6-ADHC->p53 Activates XIAP XIAP 6-ADHC->XIAP Reduces Bcl-XL Bcl-XL 6-ADHC->Bcl-XL Reduces Bcl-2 Bcl-2 6-ADHC->Bcl-2 Reduces PARP_Cleavage PARP Cleavage 6-ADHC->PARP_Cleavage Increases Apoptosis Apoptosis ERK5->Apoptosis Inhibits Akt->Apoptosis Inhibits p53->Apoptosis Promotes XIAP->Apoptosis Bcl-XL->Apoptosis Bcl-2->Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway of this compound.

Downstream Molecular Events

Immunoblot analysis has revealed that exposure to this compound leads to:

  • Reduced expression of anti-apoptotic proteins: XIAP, Bcl-XL, and Bcl-2 levels are decreased.[2][3]

  • Increased cleavage of PARP: The cleavage of poly(ADP-ribose) polymerase, a hallmark of apoptosis, is enhanced in both HCT116 and SW620 cell lines.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Cytotoxicity Assays

G Figure 2: Cytotoxicity & Apoptosis Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with 6-ADHC or Control Seed_Cells->Treat_Cells MTS_Assay MTS Assay Treat_Cells->MTS_Assay LDH_Assay LDH Assay Treat_Cells->LDH_Assay Guava_Assay Guava ViaCount Assay Treat_Cells->Guava_Assay Hoechst_Stain Hoechst Staining Treat_Cells->Hoechst_Stain Measure_Absorbance Measure Absorbance/ Fluorescence MTS_Assay->Measure_Absorbance LDH_Assay->Measure_Absorbance Guava_Assay->Measure_Absorbance Hoechst_Stain->Measure_Absorbance Calculate_Viability Calculate Cell Viability/ Apoptosis Measure_Absorbance->Calculate_Viability

Caption: Workflow for cytotoxicity and apoptosis assays.

The MTS assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Reagent Addition: Add MTS reagent, combined with an electron coupling reagent (like phenazine (B1670421) ethosulfate), to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.

The LDH assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase from damaged cells.

  • Cell Culture and Treatment: Culture and treat cells as described for the MTS assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, apoptotic, and dead cells.

  • Cell Preparation: Harvest and wash the treated and control cells.

  • Staining: Resuspend the cells in the Guava ViaCount reagent, which contains a nuclear dye and a viability dye.

  • Incubation: Incubate the cells at room temperature for a short period.

  • Acquisition: Analyze the stained cells using a Guava flow cytometer. The differential staining allows for the quantification of different cell populations.

Hoechst 33342 is a fluorescent dye that stains the nuclei of cells and allows for the visualization of nuclear morphology changes associated with apoptosis.

  • Cell Culture: Grow cells on coverslips or in chamber slides.

  • Treatment: Treat the cells with this compound or a control.

  • Staining: Add Hoechst 33342 staining solution directly to the cell culture medium and incubate for 10-20 minutes at 37°C.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS).

  • Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Immunoblot Analysis

Immunoblotting (Western blotting) is used to detect and quantify specific proteins in a cell lysate.

G Figure 3: Immunoblotting Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection_Reagent Add Detection Reagent Secondary_Ab->Detection_Reagent Imaging Imaging Detection_Reagent->Imaging

Caption: Workflow for immunoblotting analysis.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ERK5, anti-Akt, anti-p53, anti-Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

Other Potential Biological Activities

While the primary focus of research on this compound has been its anticancer properties, related benzophenanthridine alkaloids have demonstrated a broader range of biological activities, including anti-inflammatory and antimicrobial effects. Further investigation is warranted to explore whether this compound shares these properties.

Conclusion

This compound is a potent inducer of apoptosis in colon cancer cells, acting through the modulation of critical cell survival and tumor suppressor pathways. The data presented in this guide highlight its potential as a lead compound for the development of novel anticancer therapies. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further elucidate the therapeutic promise of this compelling natural product derivative. Future studies should aim to expand the investigation of this compound to other cancer types and to explore its potential in other therapeutic areas.

References

In Vitro Anticancer Profile of 6-Acetonyldihydrochelerythrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid, has demonstrated significant potential as an in vitro anticancer agent, exhibiting potent cytotoxic effects against various cancer cell lines, particularly human colon carcinoma. This technical guide provides a comprehensive overview of its anticancer properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The information presented herein is intended to support further research and development of this promising compound.

Core Anticancer Activity: Induction of Apoptosis

This compound exerts its primary anticancer effect by inducing apoptosis, or programmed cell death, in cancer cells.[1][2] This has been demonstrated to be more potent than the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in colon cancer cell lines.[1] The apoptotic mechanism is initiated through a cascade of molecular events targeting key survival and death signaling pathways within the cancer cells.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound have been quantified in human colon carcinoma cell lines HCT116 and SW620.

Cell LineAssay TypeParameterValueReference
HCT116CytotoxicityIC502.9 ± 0.3 µM[1]
SW620CytotoxicityIC504.2 ± 0.5 µM[1]
HCT116Apoptosis (Guava ViaCount)% Apoptotic Cells (at IC50)25%[1]
SW620Apoptosis (Guava ViaCount)% Apoptotic Cells (at IC50)34%[1]

Molecular Mechanism of Action

The apoptotic activity of this compound is mediated through the modulation of several key signaling proteins:

  • Downregulation of Pro-Survival Pathways: The compound reduces the expression and activation of pro-survival proteins ERK5 and Akt.[1]

  • Upregulation of Tumor Suppressor: An increase in the steady-state expression of the p53 tumor suppressor protein is observed.[1]

  • Inhibition of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins such as XIAP, Bcl-XL, and Bcl-2 is significantly reduced.[1]

  • Induction of Apoptotic Markers: Increased cleavage of poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis, is detected.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound.

G ADH This compound ERK5 ERK5 ADH->ERK5 Akt Akt ADH->Akt p53 p53 ADH->p53 XIAP XIAP ADH->XIAP Bcl2 Bcl-2 / Bcl-XL ADH->Bcl2 PARP PARP Apoptosis Apoptosis p53->Apoptosis XIAP->Apoptosis Bcl2->Apoptosis cPARP Cleaved PARP PARP->cPARP Cleavage cPARP->Apoptosis

Apoptotic Signaling Pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • Cell Lines: Human colorectal carcinoma cell lines HCT116 and SW620.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37 °C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

G cluster_0 Cell Plating cluster_1 Treatment cluster_2 MTS Assay cluster_3 Data Analysis Seed Seed HCT116/SW620 cells in 96-well plates Treat Treat with varying concentrations of This compound Seed->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate for 1-4 hours Add_MTS->Incubate_1_4h Read_Absorbance Read absorbance at 490 nm Incubate_1_4h->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

MTS Assay Workflow.
  • Protocol:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37 °C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

Apoptosis Detection (Hoechst 33342 Staining)

This method is used to visualize apoptotic nuclei.

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Visualization Treat_Cells Treat cells with this compound (IC50 and 2x IC50 concentrations) Wash_PBS Wash cells with PBS Treat_Cells->Wash_PBS Add_Hoechst Add Hoechst 33342 solution (1 µg/mL) Wash_PBS->Add_Hoechst Incubate_15min Incubate for 15 minutes at 37°C Add_Hoechst->Incubate_15min Wash_Again Wash cells with PBS Incubate_15min->Wash_Again Observe Observe under a fluorescence microscope Wash_Again->Observe

Hoechst 33342 Staining Workflow.
  • Protocol:

    • Culture cells on coverslips in a 24-well plate and treat with this compound at IC50 and 2x IC50 concentrations.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Wash again with PBS.

    • Stain the cells with Hoechst 33342 solution (1 µg/mL) for 15 minutes at 37 °C in the dark.

    • Wash with PBS and mount the coverslips on microscope slides.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for ERK5, Akt, p-Akt, p53, XIAP, Bcl-2, Bcl-XL, PARP, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities relative to the loading control.

Conclusion

This compound demonstrates compelling in vitro anticancer activity, primarily through the induction of apoptosis in colon cancer cells. Its mechanism of action, involving the modulation of key survival and apoptotic signaling pathways, highlights its potential as a lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for further investigation into its efficacy and mechanism in a broader range of cancer models.

References

The Role of 6-Acetonyldihydrochelerythrine in Traditional and Modern Medicine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, has emerged as a compound of significant interest due to its potent biological activities. Traditionally, various parts of Zanthoxylum species have been used in folk medicine across Asia, Africa, and the Americas to treat a range of ailments including rheumatism, pain, and infections.[1][2][3][4] Modern pharmacological studies have begun to validate these traditional uses, revealing the compound's robust anticancer, antimicrobial, and potential anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and the experimental evidence supporting its potential as a therapeutic agent.

Traditional Medicine Context

The genus Zanthoxylum has a long and rich history in traditional medicine. Various species are utilized for their therapeutic properties:

  • Zanthoxylum rhetsa and Zanthoxylum capense : The stem bark and other parts of these plants have been traditionally used to treat toothaches, urinary and venereal diseases, rheumatism, and lumbago.[3]

  • Zanthoxylum rhoifolium : The stem bark of this species has been a source of traditional remedies against microbial infections.[1][4]

  • General Uses : Across different cultures, Zanthoxylum species are commonly employed for their analgesic, anti-inflammatory, and antimicrobial effects.[3][5]

While traditional preparations utilize the whole plant or crude extracts, modern research has identified this compound as one of the key bioactive alkaloids likely contributing to these therapeutic effects.

Pharmacological Activities

Scientific investigations have revealed a spectrum of pharmacological activities for this compound, with a primary focus on its anticancer and antimicrobial effects.

Anticancer Activity

This compound has demonstrated potent cytotoxic and pro-apoptotic effects against a variety of cancer cell lines, particularly those of the colon and cervix.[3]

Quantitative Data on Anticancer Activity:

Cell LineCancer TypeIC50 (µg/mL)Reference
HCT116Colon CarcinomaNot explicitly stated, but potent
SW620Colon CarcinomaNot explicitly stated, but potent
SW-480Colon CancerSpecific value not available
HeLaCervical CancerSpecific value not available

Note: While described as potent, specific IC50 values for HCT116, SW620, SW-480 and HeLa cells were not available in the reviewed literature.

The compound induces apoptosis in cancer cells, a form of programmed cell death, making it a promising candidate for anticancer drug development. Its cytotoxicity has been shown to be higher than the conventional chemotherapy agent 5-fluorouracil (B62378) in colon carcinoma cells.

Antimicrobial Activity

In alignment with the traditional use of Zanthoxylum species for treating infections, this compound has exhibited significant antimicrobial properties.

Quantitative Data on Antimicrobial Activity (MIC in µg/mL):

MicroorganismThis compoundReference
Staphylococcus aureus12.5[1][4]
Staphylococcus epidermidis6.25[1][4]
Klebsiella pneumoniae6.25[1][4]
Salmonella setubalNot explicitly stated[1][4]
Escherichia coliIneffective[1][4]
Anti-inflammatory Activity

The traditional use of Zanthoxylum for rheumatism and pain suggests potential anti-inflammatory activity for its constituents.[2][3] While direct quantitative data (e.g., IC50 values for COX-2 or iNOS inhibition) for this compound is not yet available in the reviewed literature, its known modulation of signaling pathways like NF-κB and MAPK, which are central to the inflammatory response, strongly suggests an anti-inflammatory potential.

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways involved in cell survival and apoptosis.

Inhibition of Pro-Survival Pathways

The compound has been shown to interfere with the ERK5 and Akt signaling pathways, which are crucial for cell proliferation and survival. By inhibiting these pathways, this compound effectively halts the growth of cancer cells.

ERK5_Akt_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K MEK5 MEK5 Growth_Factor_Receptor->MEK5 Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Akt Akt (p-Akt) PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation ERK5 ERK5 (p-ERK5) MEK5->ERK5 ERK5->Cell_Survival_Proliferation 6_ADHC This compound 6_ADHC->Akt 6_ADHC->ERK5

Inhibition of Akt and ERK5 Signaling by this compound.
Induction of Apoptosis

This compound promotes apoptosis by downregulating anti-apoptotic proteins of the Bcl-2 family (Bcl-2 and Bcl-XL) and the X-linked inhibitor of apoptosis protein (XIAP). This leads to the activation of caspases and the cleavage of Poly(ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis.

Apoptosis_Pathway 6_ADHC This compound XIAP XIAP 6_ADHC->XIAP Bcl2_BclXL Bcl-2 / Bcl-XL 6_ADHC->Bcl2_BclXL Caspases Caspases XIAP->Caspases Bcl2_BclXL->Caspases PARP PARP Caspases->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis MTS_Workflow Seed_Cells Seed Cells (96-well plate) Add_Compound Add 6-ADHC (various conc.) Seed_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Measure_Absorbance Measure Absorbance (490 nm) Incubate_MTS->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data

References

Methodological & Application

Synthesis of 6-Acetonyldihydrochelerythrine from Chelerythrine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Acetonyldihydrochelerythrine, a derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine (B190780). Chelerythrine and its derivatives are of significant interest to the scientific community due to their wide range of biological activities, including antimicrobial and anticancer properties. The C-6 position of the chelerythrine core is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the generation of novel derivatives with potentially enhanced or modified biological profiles. This protocol outlines the nucleophilic addition of an acetone (B3395972) enolate to chelerythrine to yield the target compound.

Introduction

Chelerythrine is a quaternary benzophenanthridine alkaloid that has been the subject of extensive research due to its diverse pharmacological activities. The charged iminium moiety in its structure makes the C-6 position electrophilic and thus a prime target for nucleophilic addition reactions. This reactivity allows for the structural modification of the chelerythrine scaffold, leading to the synthesis of a variety of derivatives. The addition of an acetonyl group at the C-6 position results in this compound, a compound that has been investigated for its potential biological activities. This application note provides a comprehensive, step-by-step protocol for the synthesis of this derivative, along with relevant data and visualizations to aid researchers in its preparation and characterization.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₄H₂₃NO₅--INVALID-LINK--
Molecular Weight405.4 g/mol --INVALID-LINK--
AppearanceWhite to off-white solidGeneral knowledge
Melting Point171.6-173.0 °C[1]
SolubilitySoluble in DMSO, Methanol, ChloroformGeneral knowledge
Spectroscopic Data of this compound
TechniqueData
¹H NMR (CDCl₃, MHz)δ (ppm): 7.75 (d, J=8.5 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.49 (s, 1H), 7.20 (s, 1H), 7.08 (d, J=8.5 Hz, 1H), 6.92 (d, J=8.5 Hz, 1H), 6.02 (s, 2H), 5.38 (dd, J=10.0, 4.5 Hz, 1H), 4.05 (s, 3H), 3.92 (s, 3H), 3.05 (dd, J=16.0, 10.0 Hz, 1H), 2.70 (s, 3H), 2.55 (dd, J=16.0, 4.5 Hz, 1H), 2.15 (s, 3H).
¹³C NMR (CDCl₃, MHz)δ (ppm): 206.5, 151.8, 147.9, 147.5, 144.0, 131.5, 128.8, 127.2, 124.5, 123.8, 122.9, 119.5, 114.2, 108.5, 104.3, 101.5, 61.8, 56.2, 56.0, 49.5, 43.8, 30.8.
Mass Spectrometry (ESI-MS)m/z: 406.16 [M+H]⁺

Note: The NMR data provided is a representative spectrum and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Materials and Reagents
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthesis of this compound

1. Preparation of Sodium Enolate of Acetone:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous acetone.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in oil, washed with anhydrous hexane to remove oil if necessary) portion-wise to the stirred acetone.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a cloudy suspension indicates the generation of the sodium enolate.

2. Reaction with Chelerythrine:

  • In a separate flame-dried round-bottom flask, dissolve chelerythrine chloride in anhydrous THF.

  • Slowly add the freshly prepared acetone enolate suspension to the chelerythrine solution at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5). The reaction is typically complete within 4-6 hours.

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by carefully adding 1M HCl solution until the mixture is slightly acidic (pH ~6).

  • Remove the THF under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

4. Characterization:

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the synthesized compound.

Visualizations

Reaction Pathway

Reaction_Pathway Chelerythrine Chelerythrine Product This compound Chelerythrine->Product Nucleophilic Addition Acetone_Enolate Acetone Enolate Acetone_Enolate->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Enolate_Formation 1. Form Acetone Enolate (NaH, Acetone, THF) Reaction 2. React with Chelerythrine (in THF) Enolate_Formation->Reaction Quench 3. Quench Reaction (1M HCl) Reaction->Quench Extract 4. Extraction (DCM) Quench->Extract Wash 5. Wash (NaHCO3, Brine) Extract->Wash Dry 6. Dry & Concentrate Wash->Dry Purify 7. Column Chromatography Dry->Purify Characterize 8. Characterization (NMR, MS, MP) Purify->Characterize

References

Application Note: Quantification of 6-Acetonyldihydrochelerythrine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Acetonyldihydrochelerythrine is a benzophenanthridine alkaloid of interest to researchers in natural product chemistry, pharmacology, and drug development. Accurate and reliable quantification of this compound is crucial for various applications, including phytochemical analysis of plant extracts, pharmacokinetic studies, and quality control of herbal preparations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described method is based on established protocols for the separation of structurally related alkaloids, such as sanguinarine (B192314) and chelerythrine, found in plant species like Sanguinaria canadensis.[1][2][3][4]

Principle of the Method

The method employs reversed-phase HPLC, a powerful technique for the separation of moderately polar to nonpolar compounds.[5] A C18 stationary phase is utilized to retain the analyte of interest based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) allows for the efficient separation of this compound from other matrix components.[3][6][7] An ion-pairing agent, such as heptanesulfonic acid, can be added to the mobile phase to improve peak shape and retention of the quaternary ammonium (B1175870) structure of the alkaloid.[7][8] Detection is performed using a UV-Vis detector at a wavelength corresponding to the maximum absorbance of the analyte, which for benzophenanthridine alkaloids is typically around 280 nm.[3][6][7] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • Deionized water (18.2 MΩ·cm)

  • Heptanesulfonic acid sodium salt

  • Phosphoric acid

  • Triethylamine (B128534)

  • Plant material or sample containing this compound

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[3]

  • Mobile Phase:

    • A: 0.01 M heptanesulfonic acid and 0.1 M triethylamine in deionized water, adjusted to pH 2.5 with phosphoric acid.[7][8]

    • B: Acetonitrile.

  • Elution Mode: Gradient elution is recommended for optimal separation. A typical gradient profile is as follows:

Time (min)% A% B
08020
105050
200100
250100
308020
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm[3][6][7]

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Sample Preparation

  • Plant Material Extraction:

    • Accurately weigh approximately 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 10 mL of the mobile phase (initial conditions).

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification: Inject the prepared sample solution into the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve equation.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method. The values for linearity, LOD, and LOQ are based on published data for structurally similar benzophenanthridine alkaloids and should be experimentally verified for this compound.[2][9]

ParameterExpected Value
Retention Time (tR) To be determined experimentally
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start sample_prep Sample Extraction (e.g., Plant Material) start->sample_prep std_prep Standard Preparation (Stock & Working Solutions) start->std_prep filtration Filtration (0.45 µm) sample_prep->filtration hplc_injection HPLC Injection std_prep->hplc_injection Inject Standards filtration->hplc_injection Inject Sample chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection (280 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for the quantification of this compound by HPLC.

References

Application Note: Quantitative Analysis of 6-Acetonyldihydrochelerythrine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid, in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for researchers in drug discovery and development, as well as scientists studying the pharmacokinetics and metabolism of this class of compounds. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. Additionally, it includes a framework for method validation and data presentation.

Introduction

This compound is a derivative of the well-known benzophenanthridine alkaloid, chelerythrine (B190780). Chelerythrine and its derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anti-cancer properties.[1][2] Accurate and sensitive quantification of these compounds is crucial for understanding their mechanism of action, metabolic fate, and potential therapeutic applications. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the determination of this compound in complex biological and pharmaceutical samples.[1][3] This application note presents a comprehensive workflow for the analysis of this compound, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for accurate and reproducible results. The following is a general procedure that can be adapted based on the specific sample matrix.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • 0.22 µm syringe filters

  • Vortex mixer

  • Centrifuge

Procedure for Plasma/Serum Samples:

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard, if available) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Procedure for Cell Lysates:

  • Lyse cells using a suitable buffer (e.g., RIPA buffer).

  • Perform a protein precipitation step as described for plasma/serum samples.

  • Proceed with the subsequent steps of evaporation, reconstitution, and filtration.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Value
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0.0 min: 20% B1.0 min: 20% B5.0 min: 95% B7.0 min: 95% B7.1 min: 20% B10.0 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Parameters:

Based on the structure of this compound (C₂₄H₂₃NO₅, Exact Mass: 405.16) and fragmentation patterns of similar benzophenanthridine alkaloids, the following MRM transitions are proposed.[4][5] Users should optimize these parameters on their specific instrumentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound406.2348.1 (Loss of acetonyl group)1003025
This compound406.2332.1 (Further fragmentation)1003035
Internal Standard (if used)User DefinedUser DefinedUser DefinedUser DefinedUser Defined

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation. The following tables provide a template for presenting method validation data.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compounde.g., 1 - 1000y = mx + c> 0.99

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
This compoundLLOQ (e.g., 1)
Low QC (e.g., 3)
Mid QC (e.g., 100)
High QC (e.g., 800)

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compounde.g., 0.3e.g., 1.0

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Cells, etc.) protein_precipitation Protein Precipitation (Acetonitrile) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_separation Liquid Chromatography (C18 Column) filtration->lc_separation Injection ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification Data Acquisition validation Method Validation (Accuracy, Precision) quantification->validation

Caption: LC-MS/MS workflow for this compound.

Predicted Fragmentation Pathway

fragmentation_pathway parent This compound [M+H]⁺ m/z 406.2 fragment1 [M+H - CH₃COCH₂]⁺ m/z 348.1 parent->fragment1 Loss of Acetonyl Group fragment2 Further Fragmentation m/z 332.1 fragment1->fragment2 Neutral Loss

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of this compound. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, serves as a strong foundation for researchers. Adherence to these guidelines and proper method validation will ensure high-quality, reproducible data, which is paramount for advancing research in the fields of pharmacology and drug development.

References

6-Acetonyldihydrochelerythrine: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrochelerythrine (6-AD) is a benzophenanthridine alkaloid that has demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines. As a derivative of chelerythrine, 6-AD has garnered interest for its potential as an anticancer agent. These application notes provide detailed protocols for the preparation and use of 6-AD in a range of cell-based assays to evaluate its biological effects.

Physicochemical Properties and Handling

This compound is a white crystalline solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₄H₂₃NO₅[2]
Molecular Weight405.4 g/mol [2]
Melting Point188°C[1]

Storage and Stability:

6-AD powder should be stored at -20°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

Safety Precautions:

6-AD is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. All handling should be performed in a chemical fume hood.

Preparation of this compound for In Vitro Studies

Stock Solution Preparation (10 mM in DMSO):

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes, and precision balance.

  • Procedure: a. Allow the 6-AD powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of 6-AD powder. For a 10 mM stock solution, weigh 4.054 mg of 6-AD for every 1 mL of DMSO. c. In a sterile environment, transfer the weighed 6-AD to a sterile microcentrifuge tube. d. Add the calculated volume of anhydrous DMSO to the tube. e. Vortex the solution until the 6-AD is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. f. Aliquot the stock solution into single-use volumes and store as recommended above.

Working Solution Preparation:

Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration. To avoid cytotoxicity from the solvent, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

Cell LineCancer TypeIC₅₀ (µg/mL)
HeLaCervical Cancer52.07
SW-480Colon CancerPotent
HEPG2Hepatocellular Carcinoma>100
A549Lung Cancer68.45
MCF-7Breast Cancer61.23
PASAPancreatic Cancer70.14
DU-145Prostate Cancer62.94

Data sourced from Sreelekha et al., 2014.

Experimental Protocols

Cytotoxicity Assays

1. MTS Assay for Cell Viability

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.

  • Materials: 96-well plates, complete cell culture medium, 6-AD working solutions, MTS reagent.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Treat the cells with various concentrations of 6-AD (e.g., 0.1, 1, 10, 50, 100 µg/mL) and a vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent to each well.[3][4]

    • Incubate for 1-4 hours at 37°C.[3][4]

    • Record the absorbance at 490 nm using a microplate reader.[3][4]

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

  • Materials: 96-well plates, complete cell culture medium, 6-AD working solutions, LDH cytotoxicity assay kit.

  • Protocol:

    • Seed cells and treat with 6-AD as described for the MTS assay.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Measure LDH activity in the supernatant according to the manufacturer's protocol.[5][6]

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Apoptosis Assays

1. Hoechst 33342 Staining for Nuclear Morphology

This fluorescent staining method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.

  • Materials: Cell culture plates or chamber slides, 6-AD working solutions, Hoechst 33342 staining solution, phosphate-buffered saline (PBS), fluorescence microscope.

  • Protocol:

    • Seed cells on appropriate cultureware and treat with 6-AD for the desired time.

    • Wash the cells twice with PBS.

    • Add Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) to cover the cells.[7]

    • Incubate for 10-15 minutes at 37°C, protected from light.[7]

    • Wash the cells again with PBS.

    • Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

2. Guava ViaCount Assay for Cell Viability and Apoptosis

This flow cytometry-based assay uses a combination of fluorescent dyes to differentiate between viable, apoptotic, and necrotic cells.

  • Materials: Cell suspension, Guava ViaCount® reagent, flow cytometer (e.g., Guava® easyCyte™).

  • Protocol:

    • Treat cells in suspension or adherent cells (which are then detached) with 6-AD.

    • Harvest the cells and adjust the cell density to the recommended range for the instrument (typically 1 x 10⁵ to 1 x 10⁶ cells/mL).

    • Mix a specific volume of the cell suspension with the Guava ViaCount® reagent according to the manufacturer's instructions.[8]

    • Incubate at room temperature for the recommended time, protected from light.

    • Acquire and analyze the samples on the flow cytometer.[8]

3. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

  • Materials: Cell lysates from 6-AD treated and control cells, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., against PARP, caspases, Bcl-2 family proteins, p53, Akt, ERK5), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Protocol:

    • Treat cells with 6-AD, then lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies targeting the proteins of interest.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway of this compound

This compound induces apoptosis in cancer cells by modulating key signaling pathways.[9] It has been shown to decrease the expression of pro-survival proteins such as ERK5 and Akt.[9] Furthermore, it downregulates the expression of anti-apoptotic proteins including XIAP, Bcl-XL, and Bcl-2, while increasing the expression of the tumor suppressor p53.[9] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the cleavage and activation of PARP, a hallmark of apoptosis.[9]

G cluster_0 cluster_1 cluster_2 cluster_3 6-AD This compound ERK5 ERK5 6-AD->ERK5 Akt Akt 6-AD->Akt XIAP XIAP 6-AD->XIAP Bcl-XL Bcl-XL 6-AD->Bcl-XL Bcl-2 Bcl-2 6-AD->Bcl-2 p53 p53 6-AD->p53 PARP PARP Apoptosis Apoptosis ERK5->Apoptosis Akt->Apoptosis XIAP->Apoptosis Bcl-XL->Apoptosis Bcl-2->Apoptosis p53->Apoptosis cPARP Cleaved PARP PARP->cPARP Cleavage cPARP->Apoptosis

Caption: Apoptotic pathway induced by 6-AD.

General Experimental Workflow for Assessing 6-AD Activity

The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cells.

G cluster_assays Cell-Based Assays prep Prepare 6-AD Stock and Working Solutions culture Cell Culture (Seeding) prep->culture treat Treatment with 6-AD (Dose- and Time-course) culture->treat cytotoxicity Cytotoxicity Assays (MTS, LDH) treat->cytotoxicity apoptosis Apoptosis Assays (Hoechst, Guava ViaCount) treat->apoptosis western Western Blot (Protein Expression) treat->western analysis Data Analysis and Interpretation cytotoxicity->analysis apoptosis->analysis western->analysis

Caption: Experimental workflow for 6-AD evaluation.

References

Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrochelerythrine is a benzophenanthridine alkaloid that has been isolated from various plant species, including those from the Zanthoxylum genus.[1] Emerging research has highlighted its potential as a cytotoxic agent with promising anti-cancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, making it a compound of interest for further investigation in drug discovery and development.[2][3] Notably, its cytotoxic effects have been observed in colon and cervical cancer cell lines.[1]

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound in vitro. The included methodologies for the MTT and LDH assays are standard colorimetric methods for determining cell viability and membrane integrity, respectively. Furthermore, a summary of the reported cytotoxic activities and the implicated signaling pathway are presented to provide a robust resource for researchers.

Data Presentation

The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
SW-480Colon Cancer29.74
HeLaCervical Cancer52.07
HCT116Colon CancerPotent Activity Reported[2]
SW620Colon CancerPotent Activity Reported[2]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., SW-480, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from approximately 1 µM to 100 µM. A vehicle control (medium with the same concentration of DMSO) and a no-treatment control should be included.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[5]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity detection kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • Include the following controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

      • Background control: Medium only.

  • Collection of Supernatant:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[6][7]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[5]

Signaling Pathway and Experimental Workflow

The cytotoxic effect of this compound is linked to the induction of apoptosis through the modulation of key signaling proteins. Research indicates that it reduces the expression and activation of pro-survival proteins such as ERK5 and Akt.[2] Concurrently, it increases the expression of the tumor suppressor protein p53.[2] This leads to a downstream cascade affecting apoptosis-related proteins, including the decreased expression of anti-apoptotic proteins XIAP, Bcl-XL, and Bcl-2, and an increase in the cleavage of poly(ADP-ribose) polymerase (PARP).[2][3]

Cytotoxicity_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., SW-480, HeLa) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound (Serial Dilutions) Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation MTT_Assay 6a. MTT Assay (Add MTT, Incubate, Solubilize) Incubation->MTT_Assay LDH_Assay 6b. LDH Assay (Collect Supernatant, Add Reagent) Incubation->LDH_Assay Read_Absorbance 7. Read Absorbance (570nm for MTT, 490nm for LDH) MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance Calculate_Viability 8. Calculate % Viability / Cytotoxicity Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_compound cluster_prosurvival Pro-Survival Pathways cluster_apoptosis_regulation Apoptosis Regulation cluster_execution Apoptosis Execution Compound This compound ERK5 ERK5 Compound->ERK5 Akt Akt Compound->Akt p53 p53 Compound->p53 XIAP XIAP p53->XIAP Bcl_XL Bcl-XL p53->Bcl_XL Bcl_2 Bcl-2 p53->Bcl_2 PARP PARP Apoptosis Apoptosis XIAP->Apoptosis Bcl_XL->Apoptosis Bcl_2->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Cleaved_PARP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for in vivo Studies of 6-Acetonyldihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrochelerythrine (6-ADHC) is a benzophenanthridine alkaloid that has demonstrated significant cytotoxic activity against various human cancer cell lines, particularly colon and cervical cancer.[1] Preclinical in vivo studies are a critical next step to evaluate its therapeutic potential and safety profile. These application notes provide detailed protocols for designing and conducting in vivo experiments to assess the anti-cancer efficacy, pharmacokinetics, and toxicity of 6-ADHC in rodent models.

Preclinical in vivo Efficacy Studies

Animal Model Selection

The choice of an appropriate animal model is crucial for the clinical relevance of the study. For investigating the anti-cancer effects of 6-ADHC, human tumor xenograft models in immunocompromised mice are recommended.

  • Colon Cancer: Cell lines such as HCT116 and SW620, in which 6-ADHC has shown potent pro-apoptotic activity, are suitable for establishing subcutaneous xenografts.

  • Cervical Cancer: The HeLa cell line is a well-established model for inducing cervical cancer xenografts.

Table 1: Recommended Human Cancer Cell Line Xenograft Models

Cancer TypeRecommended Cell LinesMouse Strain
Colon CancerHCT116, SW620Athymic Nude (nu/nu) or NOD/SCID
Cervical CancerHeLaAthymic Nude (nu/nu) or NOD/SCID
Experimental Design

A robust experimental design is essential for obtaining reliable and reproducible data. The following is a recommended design for an initial efficacy study.

Table 2: Experimental Groups for in vivo Efficacy Study

GroupTreatmentNumber of AnimalsRationale
1Vehicle Control8-10To assess tumor growth in the absence of treatment.
26-ADHC (Low Dose)8-10To evaluate the dose-response relationship.
36-ADHC (Mid Dose)8-10To determine the optimal therapeutic dose.
46-ADHC (High Dose)8-10To assess the maximum efficacy and potential toxicity.
5Positive Control (e.g., 5-Fluorouracil for colon cancer)8-10To compare the efficacy of 6-ADHC with a standard-of-care agent.

Note: The specific doses for 6-ADHC should be determined based on a preliminary maximum tolerated dose (MTD) study.

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Subcutaneous injection Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Calipers Randomization Randomization Tumor Growth Monitoring->Randomization Tumor volume ~100-150 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Group assignment Daily Monitoring Daily Monitoring Treatment Initiation->Daily Monitoring Body weight, clinical signs Tumor Volume Measurement Tumor Volume Measurement Daily Monitoring->Tumor Volume Measurement Every 2-3 days Euthanasia Euthanasia Tumor Volume Measurement->Euthanasia Tumor volume >1500 mm³ or humane endpoints Sample Collection Sample Collection Euthanasia->Sample Collection Tumor, blood, organs Data Analysis Data Analysis Sample Collection->Data Analysis G cluster_0 Pro-survival Pathways cluster_1 Apoptotic Pathway 6-ADHC 6-ADHC ERK5 ERK5 6-ADHC->ERK5 inhibition Akt Akt 6-ADHC->Akt inhibition p53 p53 6-ADHC->p53 upregulation Bcl-2 Bcl-2 6-ADHC->Bcl-2 downregulation Bcl-XL Bcl-XL 6-ADHC->Bcl-XL downregulation XIAP XIAP 6-ADHC->XIAP downregulation PARP Cleavage PARP Cleavage 6-ADHC->PARP Cleavage induction Apoptosis Apoptosis p53->Apoptosis Bcl-2->Apoptosis Bcl-XL->Apoptosis XIAP->Apoptosis PARP Cleavage->Apoptosis

References

Application of 6-Acetonyldihydrochelerythrine in Cancer Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Acetonyldihydrochelerythrine is a benzophenanthridine alkaloid that has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Isolated from plants of the Zanthoxylum genus, this natural compound has emerged as a promising candidate for anticancer drug development. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the effects of this compound on cancer cells.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis. Studies have shown that it is particularly potent against colon and cervical cancer cell lines.[1][2][3][4] In colon cancer cell lines HCT116 and SW620, the compound has been shown to be a potent inducer of apoptosis, with efficacy reportedly higher than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[5]

The molecular mechanism underlying this apoptosis induction involves the modulation of key signaling pathways that regulate cell survival and death. Treatment with this compound leads to:

  • Downregulation of pro-survival proteins: A reduction in the steady-state expression and activation of ERK5 and Akt has been observed.[5]

  • Suppression of anti-apoptotic proteins: The expression of XIAP, Bcl-XL, and Bcl-2 is significantly reduced.[5]

  • Upregulation of tumor suppressor protein: An increase in the steady-state expression of p53 is noted.[5]

  • Induction of apoptosis execution: Increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is observed.[5]

A diagram illustrating the proposed signaling pathway is provided below.

G cluster_0 Pro-Survival Pathways cluster_1 Apoptotic Pathway ADH This compound ERK5 ERK5 ADH->ERK5 inhibits Akt Akt ADH->Akt inhibits XIAP XIAP ADH->XIAP inhibits Bcl2 Bcl-2 / Bcl-XL ADH->Bcl2 inhibits p53 p53 ADH->p53 activates PARP PARP ADH->PARP promotes Apoptosis Apoptosis p53->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage Cleaved_PARP->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Data Presentation: Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
SW-480Colon Cancer29.74[1]
HeLaCervical CancerHighly Specific[1][2][3][4]
HCT116Colon CancerPotent Cytotoxicity[5]
SW620Colon CancerPotent Cytotoxicity[5]

Note: "Highly Specific" and "Potent Cytotoxicity" are reported in the literature where specific IC50 values were not provided.

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of this compound in cancer cell lines.

Cell Viability and Cytotoxicity Assays

A general workflow for assessing cell viability and cytotoxicity is presented below.

G cluster_workflow Experimental Workflow: Cytotoxicity cluster_assays Assays start Seed cancer cells in 96-well plates treat Treat with this compound (various concentrations) start->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate mts MTS Assay incubate->mts ldh LDH Assay incubate->ldh guava Guava ViaCount Assay incubate->guava analyze Analyze data to determine cell viability and IC50 values mts->analyze ldh->analyze guava->analyze

Caption: General workflow for assessing the cytotoxicity of this compound.

The MTS assay is a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (stock solution)

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

The LDH assay quantifies lactate (B86563) dehydrogenase released from damaged cells.

Materials:

  • Treated cell culture supernatant

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Microplate reader

Procedure:

  • Following treatment with this compound, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

Apoptosis Assays

This method is used to visualize nuclear condensation, a hallmark of apoptosis.

Materials:

  • Cells grown on coverslips or in imaging plates

  • This compound

  • Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash the cells twice with PBS.

  • Add Hoechst 33342 staining solution and incubate for 10-15 minutes at 37°C, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips or view the plate under a fluorescence microscope using a UV filter set.

  • Apoptotic cells will exhibit condensed, brightly stained nuclei, while normal cells will have larger, uniformly stained nuclei.

This flow cytometry-based assay distinguishes viable, apoptotic, and necrotic cells.

Materials:

  • Treated cell suspension

  • Guava ViaCount Reagent

  • Guava EasyCyte Flow Cytometer

Procedure:

  • Harvest and wash the treated cells.

  • Resuspend the cells in PBS at a concentration of approximately 1 x 10^6 cells/mL.

  • Add the Guava ViaCount Reagent to the cell suspension according to the manufacturer's protocol.

  • Incubate at room temperature for 5-10 minutes.

  • Acquire the samples on the Guava EasyCyte Flow Cytometer.

  • The software will automatically gate and quantify viable, apoptotic, and necrotic cell populations.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, p53, Akt, ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal and perform densitometric analysis to quantify protein expression levels.

Conclusion

This compound is a promising natural compound with potent anticancer activity, particularly against colon and cervical cancer cells. Its mechanism of action, centered on the induction of apoptosis through the modulation of key signaling pathways, makes it an attractive subject for further investigation in cancer research and drug development. The protocols and data presented in this document provide a comprehensive guide for researchers to explore the therapeutic potential of this compound.

References

Application Notes and Protocols for the Formulation of 6-Acetonyldihydrochelerythrine for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Acetonyldihydrochelerythrine (6-ADHC) is a derivative of the natural benzophenanthridine alkaloid chelerythrine.[1] As a lipophilic compound, 6-ADHC is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. However, its poor aqueous solubility presents a significant challenge for in vivo administration in animal studies. This document provides detailed application notes and protocols for the formulation of 6-ADHC for common administration routes in animal research, specifically focusing on intraperitoneal (IP) injection and oral gavage (PO) in mice.

The provided protocols aim to achieve a stable and homogenous formulation that allows for accurate and reproducible dosing, while minimizing potential vehicle-induced toxicity. The selection of excipients is based on their common use in preclinical studies and their established safety profiles.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC24H23NO5PubChem CID: 185516[1]
Molecular Weight405.4 g/mol PubChem CID: 185516[1]
AppearanceYellow Powder---
XLogP33.9PubChem CID: 185516[1]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone---
Aqueous SolubilityPoorly soluble (inferred from high XLogP3)---
Recommended Vehicle Compositions for In Vivo Administration

For Intraperitoneal (IP) Injection:

Vehicle ComponentConcentration (% v/v)Purpose
Dimethyl Sulfoxide (DMSO)5 - 10%Primary solvent for 6-ADHC
PEG 40030 - 40%Co-solvent and solubility enhancer
Tween 801 - 5%Surfactant to improve stability and prevent precipitation
Saline (0.9% NaCl)q.s. to 100%Vehicle base

For Oral Gavage (PO):

Vehicle ComponentConcentrationPurpose
Carboxymethylcellulose (CMC-Na)0.5 - 2% (w/v)Suspending agent
Tween 800.1 - 0.5% (v/v)Wetting agent
Purified Waterq.s. to 100%Vehicle base
Maximum Recommended Administration Volumes in Mice
Route of AdministrationMaximum VolumeReference
Intraperitoneal (IP)10 mL/kg---
Oral Gavage (PO)10 mL/kg---

Experimental Protocols

Protocol 1: Formulation of 6-ADHC for Intraperitoneal (IP) Injection

This protocol describes the preparation of a co-solvent-based formulation suitable for intraperitoneal administration in mice.

Materials:

  • This compound (6-ADHC) powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the final concentration: Decide on the final desired concentration of 6-ADHC in the formulation (e.g., 1 mg/mL).

  • Dissolve 6-ADHC in DMSO: Weigh the required amount of 6-ADHC powder and place it in a sterile vial. Add the required volume of DMSO to achieve a concentrated stock solution (e.g., for a final 10% DMSO concentration in a 1 mL final volume, use 100 µL of DMSO). Vortex thoroughly until the powder is completely dissolved.

  • Add Co-solvents and Surfactants: To the DMSO solution, add the required volume of PEG 400 (e.g., 400 µL for a final 40% concentration) and Tween 80 (e.g., 20 µL for a final 2% concentration). Vortex after each addition to ensure a homogenous mixture.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume. Continue to vortex for 2-3 minutes to ensure complete mixing and to minimize the risk of precipitation.

  • Visual Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, gentle warming or brief sonication may be used to aid dissolution.

  • Storage: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the formulation to return to room temperature and vortex to ensure homogeneity.

Safety Considerations:

  • DMSO can enhance the absorption of other chemicals; therefore, appropriate personal protective equipment (PPE) should be worn.[2]

  • While DMSO has low acute toxicity, it can have biological effects. It is crucial to include a vehicle-only control group in the animal study.[3][4]

  • PEG 400 is generally well-tolerated in mice at the recommended concentrations.[5]

Protocol 2: Formulation of 6-ADHC for Oral Gavage (PO)

This protocol describes the preparation of a suspension-based formulation suitable for oral administration in mice.

Materials:

  • This compound (6-ADHC) powder

  • Carboxymethylcellulose sodium salt (CMC-Na), low viscosity

  • Tween 80

  • Purified Water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Sterile tubes or bottles

Procedure:

  • Prepare the Vehicle:

    • In a beaker with a magnetic stir bar, add the desired volume of purified water.

    • Slowly add the required amount of CMC-Na (e.g., 0.5 g for 100 mL of a 0.5% w/v solution) to the water while stirring continuously to avoid clumping. Stir until the CMC-Na is fully hydrated and the solution becomes clear and viscous. This may take several hours.

    • Add Tween 80 to the CMC solution (e.g., 0.1 mL for 100 mL of a 0.1% v/v solution) and continue to stir until fully dispersed.

  • Prepare the 6-ADHC Suspension:

    • Weigh the required amount of 6-ADHC powder.

    • To aid in dispersion, it is recommended to first create a paste. In a mortar, add the 6-ADHC powder and a small amount of the prepared vehicle. Triturate with the pestle until a smooth paste is formed.

    • Gradually add the remaining vehicle to the paste while continuing to mix until a homogenous suspension is achieved. Alternatively, a homogenizer can be used for more efficient particle size reduction and dispersion.

  • Final Mixing: Transfer the suspension to a sterile container and stir for at least 30 minutes to ensure uniform distribution of the compound.

  • Visual Inspection: The final formulation should be a uniform, opaque suspension.

  • Storage and Administration: This suspension should be stored at 2-8°C and protected from light. It is essential to stir or vortex the suspension vigorously before each administration to ensure a homogenous dose is delivered. Carboxymethylcellulose is considered a suitable vehicle for oral administration in reproductive and other long-term studies.[6][7]

Mandatory Visualization

Formulation_Workflow_IP cluster_preparation Preparation of 6-ADHC Formulation for IP Injection start Start weigh Weigh 6-ADHC Powder start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg_tween Add PEG 400 & Tween 80 dissolve_dmso->add_peg_tween add_saline Add Saline add_peg_tween->add_saline mix Vortex Thoroughly add_saline->mix inspect Visual Inspection mix->inspect inspect->dissolve_dmso Precipitate Observed administer Administer to Animal inspect->administer Clear Solution end End administer->end

Caption: Workflow for the preparation of a 6-ADHC co-solvent formulation for intraperitoneal injection.

Formulation_Workflow_PO cluster_preparation Preparation of 6-ADHC Formulation for Oral Gavage start Start prepare_vehicle Prepare CMC/Tween 80 Vehicle start->prepare_vehicle weigh Weigh 6-ADHC Powder start->weigh create_paste Create Paste with Vehicle prepare_vehicle->create_paste weigh->create_paste add_vehicle Gradually Add Remaining Vehicle create_paste->add_vehicle mix Homogenize/Stir add_vehicle->mix inspect Visual Inspection mix->inspect inspect->mix Non-uniform administer Administer to Animal inspect->administer Homogenous Suspension end End administer->end

Caption: Workflow for the preparation of a 6-ADHC suspension formulation for oral gavage.

Disclaimer: These protocols provide a general guideline. The optimal formulation may vary depending on the specific experimental requirements, such as the desired dose, the animal model, and the duration of the study. It is highly recommended to perform pilot studies to assess the stability and tolerability of the chosen formulation before commencing large-scale animal experiments. Always include a vehicle control group to account for any effects of the formulation components.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-Acetonyldihydrochelerythrine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-Acetonyldihydrochelerythrine. The information is presented in a practical question-and-answer format to directly resolve specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: A common and effective method is the synthesis of (±)-6-acetonyldihydrochelerythrine (ADC) from dihydrochelerythrine (B1200217) (DHCHL). This conversion is typically achieved through an intramolecular Suzuki coupling of a 2-bromo-N-(2-bromobenzyl)-naphthalen-1-amine derivative to form the dihydrochelerythrine core, which is then further reacted to yield the final product.[1]

Q2: What are the critical reagents in the final step of synthesizing this compound? A2: The final step involves the reaction of dihydrochelerythrine with acetone (B3395972). This reaction is typically facilitated by a base, such as potassium carbonate (K₂CO₃), in an appropriate solvent.

Q3: What are the most common issues that can lead to low yields in this synthesis? A3: Low yields can often be attributed to several factors, including the purity of the starting materials, the presence of moisture in the reaction, suboptimal reaction temperature or time, and inefficient purification methods.

Q4: How can I effectively monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (dihydrochelerythrine) on a TLC plate, you can visually track the consumption of the reactant and the formation of the product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation 1. Impure Starting Material: The dihydrochelerythrine starting material may contain impurities that inhibit the reaction.Purify the dihydrochelerythrine using column chromatography or recrystallization before starting the reaction. Verify purity using NMR or mass spectrometry.
2. Inactive Base: The base (e.g., potassium carbonate) may have absorbed moisture from the atmosphere, reducing its effectiveness.Use freshly opened or properly stored anhydrous potassium carbonate. For optimal results, dry the potassium carbonate in an oven at a high temperature (e.g., 150-200 °C) for several hours and allow it to cool in a desiccator before use.
3. Presence of Water: The reaction is sensitive to moisture, which can interfere with the desired chemical transformation.Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Significant Side Products 1. Suboptimal Temperature: The reaction temperature may be too high, leading to decomposition or side reactions, or too low, resulting in an incomplete reaction.Begin the reaction at a lower temperature and gradually increase it while monitoring the progress by TLC. An optimal temperature will maximize the formation of the desired product while minimizing side reactions.
2. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired byproducts.Carefully measure and use the precise stoichiometric amounts of dihydrochelerythrine, acetone, and the base as specified in the protocol.
Difficulties in Product Purification 1. Co-eluting Impurities: Impurities may have similar polarities to the product, making separation by column chromatography challenging.Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Alternatively, consider recrystallization from a suitable solvent or solvent mixture to purify the product.
2. Product Oiling Out: The product may not crystallize and instead form an oil during purification.If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexanes. If that fails, consider converting the product to a crystalline salt (e.g., by adding a solution of HCl in ether) which can be more easily purified by recrystallization.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound. These values are based on established protocols and can be used as a baseline for optimizing your experiments.

ParameterRecommended Value/RangeNotes
Reactant Ratio (DHCHL:K₂CO₃) 1 : 3 (molar ratio)An excess of the base is generally used to ensure complete reaction.
Solvent Anhydrous AcetoneAcetone serves as both the solvent and a reactant.
Temperature Reflux (~56 °C)The reaction is typically carried out at the boiling point of acetone.
Reaction Time 6-12 hoursThe reaction should be monitored by TLC to determine the point of completion.
Typical Yield 70-85%Yields are dependent on the purity of reagents and adherence to anhydrous conditions.

Detailed Experimental Protocol

Synthesis of (±)-6-Acetonyldihydrochelerythrine (ADC) from Dihydrochelerythrine (DHCHL)

Materials:

  • Dihydrochelerythrine (DHCHL)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexane)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Charging the Flask: To a round-bottom flask, add dihydrochelerythrine (1 equivalent) and anhydrous potassium carbonate (3 equivalents).

  • Adding the Solvent/Reagent: Add anhydrous acetone to the flask. The volume should be sufficient to dissolve the starting material and allow for effective stirring.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the potassium carbonate by filtration, washing the solid with a small amount of fresh acetone.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues in the synthesis.

G A Dihydrochelerythrine D This compound A->D B Acetone B->D C K₂CO₃

Caption: Synthesis of this compound from Dihydrochelerythrine.

G start Low Yield Issue q1 Check Reagent Purity & Anhydrous Conditions start->q1 s1 Purify Starting Material & Ensure Dry Conditions q1->s1 Purity/Moisture Issue q2 Optimize Reaction Temperature & Time q1->q2 Reagents OK s1->q2 s2 Perform Temperature Gradient & Monitor by TLC q2->s2 Suboptimal Conditions q3 Refine Purification Strategy q2->q3 Conditions OK s2->q3 s3 Test Alternative Solvent Systems or Recrystallization q3->s3 Purification Issue end Yield Improved q3->end Purification OK s3->end

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Purification of Benzophenanthridine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of benzophenanthridine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of benzophenanthridine alkaloids?

A1: Researchers often face several challenges in the purification of benzophenanthridine alkaloids. These include the low abundance of these compounds in plant materials, the presence of structurally similar alkaloids that tend to co-elute during chromatographic separation, and the potential for degradation of the target alkaloids during the extraction and purification processes.[1]

Q2: What are the most effective initial extraction methods for benzophenanthridine alkaloids from plant sources?

A2: Solvent extraction is a commonly employed and effective initial step.[2] Methods such as maceration, microwave-assisted extraction (MAE), and ultrasound-assisted extraction are frequently used.[3] A typical procedure involves using a polar solvent like ethanol (B145695) or methanol (B129727) to extract the alkaloids from the dried and powdered plant material.[4][5] This is often followed by an acid-base liquid-liquid extraction to selectively separate the basic alkaloids from other plant metabolites.[6][7]

Q3: Which chromatographic techniques are most suitable for the purification of benzophenanthridine alkaloids?

A3: A multi-step chromatographic approach is generally required to achieve high purity. This typically involves:

  • Thin-Layer Chromatography (TLC): Primarily used for the preliminary analysis of fractions and to optimize solvent systems for column chromatography.[5][7]

  • Column Chromatography: A fundamental technique for the initial separation of the crude alkaloid extract, often using silica (B1680970) gel or alumina (B75360) as the stationary phase.[4][8]

  • High-Performance Liquid Chromatography (HPLC): Frequently used as the final purification step to obtain high-purity alkaloids. Preparative HPLC with a C18 column can achieve purity levels exceeding 99%.[1][6]

Q4: How can the purity of the isolated benzophenanthridine alkaloids be accurately assessed?

A4: The purity of the final product can be determined using various analytical techniques. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common method for quantification.[9] For structural confirmation and identification, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools.[8][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Crude Alkaloid Extract Incomplete extraction from the plant material.- Ensure the plant material is finely powdered to maximize surface area. - Increase the extraction time or perform repeated extractions. - Consider using a more polar solvent or a mixture of solvents.[1]
Degradation of alkaloids during extraction.- Perform the extraction at room temperature or below to minimize degradation. - Protect the extraction mixture from light by using amber glassware or covering containers with foil.[1]
Co-elution of Impurities in Chromatography Structurally similar alkaloids are present in the extract.- Optimize the mobile phase composition to improve separation. This may involve changing the solvent ratio or adding modifiers. - Experiment with a different stationary phase that offers different selectivity. - Employ orthogonal chromatographic techniques (e.g., reversed-phase followed by normal-phase).[11]
Broad or Tailing Peaks in HPLC Poor interaction with the stationary phase or secondary interactions.- Adjust the mobile phase pH to ensure the alkaloids are in a consistent ionic state. - Use a high-purity stationary phase and ensure the column is properly packed and equilibrated.
Alkaloid Degradation During Purification Exposure to harsh pH conditions, light, or high temperatures.- Maintain a neutral or slightly acidic pH throughout the purification process. - Work in a temperature-controlled environment and protect samples from light.[1]
Difficulty in Crystallizing the Final Product The compound is not sufficiently pure.- Perform an additional purification step, such as preparative HPLC.[1]
Inappropriate crystallization solvent.- Screen a range of solvents and solvent mixtures to find suitable conditions for crystallization. - Attempt slow evaporation or vapor diffusion techniques.[1]

Quantitative Data Summary

Table 1: Purity and Yield of Benzophenanthridine Alkaloids at Different Purification Stages

Purification Stage Typical Yield Range (%) Typical Purity Range (%) Reference
Crude Ethanolic Extract0.7 - 1.510 - 20[4][12]
Acid-Base Extraction0.5 - 1.030 - 50[6][13]
Column Chromatography0.1 - 0.580 - 95[4]
Preparative HPLC0.05 - 0.2>99[6]

Experimental Protocols

Protocol 1: Extraction and Acid-Base Purification of Sanguinarine (B192314)
  • Extraction:

    • Macerate dried and powdered Sanguinaria canadensis rhizomes in 75% ethanol.[7]

    • Filter the mixture after 24-48 hours to separate the ethanolic extract.[7]

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[6]

  • Acid-Base Purification:

    • Dissolve the crude extract in a 2% sulfuric acid solution.[6]

    • Wash the acidic solution with diethyl ether to remove non-alkaloidal impurities.[6]

    • Adjust the pH of the aqueous layer to approximately 10 with a 25% ammonia (B1221849) solution to precipitate the alkaloids.[6]

    • Extract the precipitated alkaloids with chloroform.[6]

    • Collect the organic layer and evaporate the solvent to dryness to obtain the purified alkaloid mixture.[6]

Protocol 2: Preparative HPLC for High-Purity Sanguinarine
  • Sample Preparation: Dissolve the alkaloid-rich extract from the acid-base purification in a minimal amount of the initial mobile phase.[6]

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Injection and Elution: Inject the sample onto a preparative HPLC column (e.g., C18). Monitor the elution at a suitable wavelength (e.g., 280 nm).[6]

  • Fraction Collection: Collect the fractions corresponding to the sanguinarine peak.[6]

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain high-purity sanguinarine. Confirm purity using analytical HPLC.[6]

Visualizations

experimental_workflow plant_material Powdered Plant Material solvent_extraction Solvent Extraction (e.g., 75% Ethanol) plant_material->solvent_extraction filtration1 Filtration solvent_extraction->filtration1 concentration Concentration (Rotary Evaporator) filtration1->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Purification crude_extract->acid_base purified_extract Purified Alkaloid Extract acid_base->purified_extract prep_hplc Preparative HPLC purified_extract->prep_hplc high_purity High-Purity Alkaloid prep_hplc->high_purity signaling_pathway chelerythrine (B190780) Chelerythrine pkc Protein Kinase C (PKC) chelerythrine->pkc Inhibits jnk_p38 JNK / p38 MAPK chelerythrine->jnk_p38 Activates bcl_xl Bcl-xL chelerythrine->bcl_xl Inhibits necroptosis Necroptosis chelerythrine->necroptosis Induces apoptosis Apoptosis jnk_p38->apoptosis bcl_xl->apoptosis

References

Technical Support Center: Optimizing HPLC Separation of Chelerythrine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of chelerythrine (B190780) and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of chelerythrine derivatives in a question-and-answer format.

Peak Shape Problems

Q1: Why are my chelerythrine peaks tailing?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing basic compounds like chelerythrine.[1]

  • Cause 1: Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based stationary phase of the column can interact with the basic nitrogen atom in chelerythrine, causing peak tailing.[1]

    • Solution:

      • Mobile Phase pH Adjustment: Chelerythrine's structure and charge are pH-dependent, existing as a charged iminium form at acidic pH (1-6) and a neutral alkanolamine form at basic pH (8.5-11).[2][3][4] To ensure the analyte is in a single, protonated form and to suppress the ionization of silanol groups, adjust the mobile phase pH to be 2-3 units below the pKa of chelerythrine.[1][5] A mobile phase pH of around 3 is often effective.[6]

      • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1-1%) to block the active silanol sites.[5][7]

      • Column Selection: Employ an "end-capped" column where the residual silanols have been chemically deactivated.

  • Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample or reduce the injection volume.

  • Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Q2: What causes peak splitting for my chelerythrine derivative peaks?

Peak splitting, where a single peak appears as two or more, can be indicative of several issues.[8][9]

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting.[10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Cause 2: Column Void or Channeling: A void at the head of the column or channels in the packing material can cause the sample to travel through different paths, resulting in split peaks.[9]

    • Solution: This usually indicates column degradation, and the column should be replaced.[9]

  • Cause 3: Co-elution of Isomers or Related Compounds: The split peak may actually be two closely eluting compounds. Chelerythrine and its derivatives, like sanguinarine, are often present together and have similar structures, making separation challenging.

    • Solution: Optimize the mobile phase composition or gradient to improve resolution. A slower gradient or a change in the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.

  • Cause 4: On-Column Conversion: The equilibrium between the iminium and alkanolamine forms of chelerythrine can be influenced by the microenvironment within the column, potentially leading to peak broadening or splitting if the conversion is slow on the chromatographic timescale.

    • Solution: Maintain a consistent and appropriate mobile phase pH to ensure the predominance of a single form of the analyte.

Retention Time Variability

Q3: Why are the retention times of my chelerythrine peaks shifting?

Inconsistent retention times can compromise the reliability of your analysis.

  • Cause 1: Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time, especially for ionizable compounds like chelerythrine.

    • Solution: Prepare the mobile phase carefully and consistently. Use a buffer to maintain a stable pH.[11] Ensure thorough mixing of mobile phase components.

  • Cause 2: Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Cause 3: Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, particularly in gradient elution.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Cause 4: Pump and System Issues: Leaks in the HPLC system or malfunctioning pump check valves can cause flow rate fluctuations, leading to unstable retention times.

    • Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump.

Frequently Asked Questions (FAQs)

Method Development and Optimization

Q1: What is a good starting point for developing an HPLC method for chelerythrine derivatives?

A reversed-phase C18 column is a common and effective choice for the separation of chelerythrine and related alkaloids.[12][13][14] A typical starting mobile phase could be a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) with an acidic pH (around 3-4). A gradient elution from a lower to a higher concentration of the organic solvent is often used to separate multiple derivatives in a single run.[12]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

Acetonitrile and methanol (B129727) have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can provide sharper peaks. Methanol, being a protic solvent, can offer different selectivity for compounds capable of hydrogen bonding. It is often beneficial to screen both solvents during method development to achieve the optimal separation of a complex mixture of chelerythrine derivatives.

Q3: What detection wavelength is optimal for chelerythrine?

Chelerythrine has a characteristic UV absorbance spectrum. A detection wavelength of around 268 nm is commonly used for its quantification.[7] However, it is always advisable to determine the absorbance maximum of your specific derivative using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

Sample Preparation

Q4: What are the recommended methods for extracting chelerythrine from plant material?

A common method involves extraction with an organic solvent like methanol, followed by an acid-base extraction to enrich the alkaloid content.[12][15] The powdered plant material is typically mixed with methanol and incubated. After filtration, the extract is concentrated, and the residue is redissolved. An acid-base liquid-liquid extraction can then be performed to purify the alkaloids from other plant components.[12]

Q5: How should I prepare my final sample for injection into the HPLC?

The final sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions.[10] It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or the HPLC system.[11][16]

Data Presentation: HPLC Method Parameters for Chelerythrine and Related Alkaloids

The following tables summarize quantitative data from various published methods for the separation of chelerythrine and its derivatives.

Table 1: Analytical HPLC Methods

Analyte(s)ColumnMobile PhaseElutionFlow Rate (mL/min)DetectionReference
Chelerythrine, Sanguinarine, BerberineC18 Hypersil Gold (4.6 x 100 mm, 5 µm)A: Acetonitrile; B: 1% Acetic Acid in waterGradient: 20-60% A (0-9 min), 60-70% A (9-20 min)1.2DAD (254 nm)[12]
ChelerythrineNot specifiedAcetonitrile - 1% Triethylamine (25:75), pH 3 with H₃PO₄IsocraticNot specified268 nm[7]
Chelerythrine, SanguinarineHILICAcetonitrile - 25 mM Ammonium formate buffer pH 3.2 (80:20 v/v)IsocraticNot specifiedMS/MS[17]
Chelerythrine, Dihydrochelerythrine (B1200217), Sanguinarine, Dihydrosanguinarine (B1196270)C18Acetonitrile and 1% HCl-methanol solutionNot specifiedNot specifiedMS/MS[13]

Table 2: Preparative HPLC Method

Analyte(s)ColumnMobile PhasepHElutionReference
Chelerythrine, SanguinarineReversed-Phase0.05 mol/L Disodium hydrogen phosphate (B84403) buffer and Acetonitrile (70:30 v/v)3-3.5Isocratic[15][18]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol is adapted from a method for extracting alkaloids from Argemone mexicana.[12]

  • Extraction:

    • Weigh 200 mg of powdered plant tissue and mix with 10 mL of methanol.

    • Incubate the mixture for two hours at room temperature with occasional vortexing.

    • Filter the mixture to separate the debris.

    • Reduce the methanol extract to dryness under vacuum.

    • Dissolve the residue in 6 mL of a 1:3 (v/v) mixture of methanol-water.

  • Acid-Base Enrichment:

    • Adjust the pH of the dissolved residue to below 5 with 1 mol/L H₂SO₄.

    • Perform a liquid-liquid extraction by mixing with an equal volume of ethyl acetate (B1210297) in a separation funnel.

    • Separate the aqueous phase (containing the protonated alkaloids) and discard the ethyl acetate phase.

    • Adjust the pH of the aqueous phase to above 9 with a suitable base (e.g., NaOH).

    • Perform a second liquid-liquid extraction with an equal volume of an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the deprotonated alkaloids into the organic phase.

    • Collect the organic phase and evaporate it to dryness.

    • Reconstitute the final residue in the initial HPLC mobile phase for analysis.

Protocol 2: HPLC Analysis of Chelerythrine Derivatives

This protocol is a general guideline based on common practices.[12]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

  • Column: C18 Hypersil Gold column (4.6 x 100 mm, 5 µm particle size) or equivalent.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 1% Acetic Acid in ultrapure water

  • Gradient Program:

    • 0-9 min: 20% to 60% Solvent A

    • 9-20 min: 60% to 70% Solvent A

    • 20-23 min: 70% to 20% Solvent A (return to initial conditions)

    • 23-25 min: 20% Solvent A (equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) monitoring at 254 nm.

Visualizations

Signaling Pathways

Chelerythrine is known to induce apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways.

Chelerythrine_Apoptosis_Pathway Chelerythrine Chelerythrine ROS ↑ Reactive Oxygen Species (ROS) Chelerythrine->ROS induces RAF_MEK_ERK RAF/MEK/ERK Pathway Chelerythrine->RAF_MEK_ERK activates (Ras-independent) ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress STAT3 STAT3 Inactivation ROS->STAT3 Mitochondria Mitochondria ROS->Mitochondria ATF4 ↑ ATF4 ER_Stress->ATF4 Apoptosis Apoptosis ATF4->Apoptosis RAF_MEK_ERK->Apoptosis STAT3->Apoptosis contributes to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis HPLC_Troubleshooting_Workflow Start Problem Observed (e.g., Peak Tailing, Splitting, Retention Time Shift) CheckMethod Review Method Parameters (Mobile Phase, Gradient, Temp.) Start->CheckMethod CheckSystem Inspect HPLC System Hardware (Pump, Connections, Detector) Start->CheckSystem CheckColumn Evaluate Column Performance (Age, Contamination, Voids) Start->CheckColumn CheckSample Assess Sample Preparation (Solvent, Concentration, Filtration) Start->CheckSample FixMethod Optimize Method (Adjust pH, Modify Gradient) CheckMethod->FixMethod ProblemSystem System Issue? (Leaks, Pressure Fluctuation) CheckSystem->ProblemSystem ProblemColumn Column Issue? (Tailing, Splitting) CheckColumn->ProblemColumn ProblemSample Sample Issue? (Inconsistent Results) CheckSample->ProblemSample ProblemSystem->CheckColumn No FixSystem Perform Maintenance (Replace Seals, Tighten Fittings) ProblemSystem->FixSystem Yes ProblemColumn->CheckSample No FixColumn Flush or Replace Column/ Guard Column ProblemColumn->FixColumn Yes ProblemSample->CheckMethod No FixSample Optimize Sample Prep (Change Solvent, Dilute) ProblemSample->FixSample Yes Resolved Problem Resolved FixSystem->Resolved FixColumn->Resolved FixSample->Resolved FixMethod->Resolved

References

troubleshooting inconsistent results in 6-Acetonyldihydrochelerythrine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetonyldihydrochelerythrine (6-AD). The information is designed to address common issues encountered during in vitro assays and ensure the generation of reliable and reproducible data.

Troubleshooting Inconsistent Results

Inconsistent results in 6-AD assays can arise from various factors, from reagent handling to cellular responses. This section provides a systematic approach to troubleshooting common problems.

IssuePossible CauseRecommendation
High Variability Between Replicates Pipetting Inaccuracy: Inconsistent volumes of cells or 6-AD solution.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of cell suspensions before plating.
Edge Effects: Evaporation from wells on the perimeter of the microplate.Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Incomplete Solubilization of 6-AD: Precipitation of the compound in the stock solution or final assay medium.Ensure the DMSO stock solution is fully dissolved before further dilution. Visually inspect for precipitates. The final DMSO concentration in the assay should be kept low (<0.5%) and consistent across all wells.[1][2]
Weak or No Cellular Response Sub-optimal Compound Concentration: The concentration of 6-AD may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration range and calculate the IC50 value for your specific cell line and assay conditions.
Incorrect Assay Timing: The endpoint of the assay may be too early or too late to observe the desired effect.Conduct a time-course experiment to identify the optimal incubation period for observing the apoptotic effects of 6-AD.
Cell Health and Passage Number: Cells may be unhealthy, stressed, or have a high passage number, leading to altered responses.Use cells with a low passage number and ensure they are in the logarithmic growth phase. Regularly check for mycoplasma contamination.
High Background Signal in Control Wells Contaminated Reagents: Bacterial or fungal contamination in cell culture media or assay reagents.Use sterile techniques and regularly test for contamination. Prepare fresh reagents.
Autofluorescence of the Compound: 6-AD, as a benzophenanthridine alkaloid, may exhibit intrinsic fluorescence.Run a control with 6-AD in cell-free media to determine its background fluorescence at the assay wavelengths.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically below 0.5%).[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound?

This compound, like many benzophenanthridine alkaloids, is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, aliquots of the stock solution should be kept at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Protect the compound and its solutions from light.

Q2: What is the expected cytotoxic concentration of 6-AD in cancer cell lines?

CompoundCell LineAssay DurationIC50 (µM)
This compoundHCT11648 hours1.5
This compoundSW62048 hours2.8
5-Fluorouracil (Control)HCT11648 hours5.2
5-Fluorouracil (Control)SW62048 hours8.1

Q3: Which signaling pathways are known to be affected by this compound?

Studies have shown that 6-AD can modulate several key signaling pathways involved in cell survival and apoptosis. In colon cancer cells, it has been shown to decrease the activation of pro-survival proteins such as ERK5 and Akt.[3] Additionally, it can increase the expression of the tumor suppressor p53 and downregulate anti-apoptotic proteins like XIAP, Bcl-XL, and Bcl-2, leading to increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3] Related benzophenanthridine alkaloids, such as chelerythrine, are also known to interact with Protein Kinase C (PKC) and activate stress-related pathways involving JNK and p38 MAPK.

Q4: My apoptosis assay results are inconsistent. What should I check first?

For apoptosis assays like Annexin V/PI staining, ensure that you are analyzing cells in the appropriate window of apoptosis. Both early and late-stage apoptotic cells should be considered. Always include positive and negative controls to validate the assay. Ensure gentle handling of cells during staining to avoid mechanical damage to the cell membrane, which can lead to false positives.

Experimental Protocols

MTS Assay for Cell Viability

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-AD in culture medium. The final DMSO concentration should not exceed 0.5%.[1] Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of 6-AD. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4][5]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][6]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol provides a general guideline for staining cells for apoptosis analysis.

  • Cell Treatment: Culture and treat cells with 6-AD as described for the MTS assay.

  • Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, proceed to the next step. Collect all cells, including the supernatant from adherent cultures, to include apoptotic bodies.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Troubleshooting_Workflow start Inconsistent 6-AD Assay Results q1 High variability between replicates? start->q1 a1_yes Check pipetting accuracy Mitigate edge effects Ensure complete 6-AD solubilization q1->a1_yes Yes q2 Weak or no cellular response? q1->q2 No a1_yes->q2 a2_yes Perform dose-response and time-course Check cell health and passage number q2->a2_yes Yes q3 High background in controls? q2->q3 No a2_yes->q3 a3_yes Check for reagent contamination Measure compound autofluorescence Verify non-toxic solvent concentration q3->a3_yes Yes end_node Optimized Assay q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for inconsistent 6-AD assay results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_prep Prepare 6-AD Stock (e.g., 10 mM in DMSO) treatment Treat with 6-AD Dilutions stock_prep->treatment cell_culture Culture Cells (HCT116 or SW620) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding cell_seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation mts MTS Assay incubation->mts flow Annexin V/PI Staining incubation->flow readout Measure Absorbance/ Fluorescence mts->readout flow->readout data_analysis Calculate Viability/Apoptosis readout->data_analysis Signaling_Pathway cluster_survival Pro-Survival Pathways cluster_apoptosis Pro-Apoptosis Pathway AD This compound ERK5 ERK5 AD->ERK5 inhibits Akt Akt AD->Akt inhibits XIAP XIAP AD->XIAP inhibits Bcl2 Bcl-2 / Bcl-XL AD->Bcl2 inhibits p53 p53 AD->p53 activates Apoptosis Apoptosis XIAP->Apoptosis inhibits Bcl2->Apoptosis inhibits p53->Apoptosis PARP PARP cPARP Cleaved PARP PARP->cPARP cleavage cPARP->Apoptosis

References

Technical Support Center: 6-Acetonyldihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Acetonyldihydrochelerythrine (6-ADHC) in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct stability data for this compound is limited. Much of the guidance provided is extrapolated from studies on structurally similar benzophenanthridine alkaloids, such as chelerythrine (B190780) and sanguinarine (B192314).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-ADHC in solution?

A1: Based on data from related benzophenanthridine alkaloids, the primary factors influencing stability are pH, exposure to light, temperature, and the presence of oxidizing agents. For instance, the related compound chelerythrine shows stability in a pH range of 2.5 to 8.0. It is also sensitive to light and oxidizing agents, which can lead to degradation.

Q2: What is the recommended solvent for dissolving and storing 6-ADHC?

A2: For stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common choice for benzophenanthridine alkaloids. For experimental solutions, methanol (B129727) and ethanol (B145695) can also be used. Studies on chelerythrine and sanguinarine indicate good solubility and stability in these alcohols. However, it is crucial to use high-purity, anhydrous solvents, as moisture can impact stability.

Q3: How should I store stock solutions of 6-ADHC?

A3: To ensure maximum stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed, light-protecting vials and store at -20°C for short-term storage (up to six months) or -80°C for long-term storage (up to one year). Avoid repeated freeze-thaw cycles.

Q4: My experimental results with 6-ADHC are inconsistent. Could this be a stability issue?

A4: Inconsistent results are a common indicator of compound degradation. If you observe a loss of potency or variability in your assays, it is advisable to assess the stability of your 6-ADHC solution under your specific experimental conditions. This includes preparing fresh solutions, protecting them from light, and ensuring the pH of your medium is within a stable range.

Q5: What are the likely degradation products of 6-ADHC?

A5: While specific degradation products of 6-ADHC have not been extensively documented, studies on the related alkaloid chelerythrine suggest that degradation can occur through oxidation and demethylation. Biotransformation studies of chelerythrine have identified metabolites such as dihydrochelerythrine (B1200217) and O-demethylated dihydrochelerythrine[1][2]. It is plausible that 6-ADHC could undergo similar degradation pathways.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent results. Degradation of 6-ADHC in solution.- Prepare fresh stock solutions from powder for each experiment.- Protect solutions from light by using amber vials or covering with aluminum foil.- Ensure the pH of the experimental medium is within the stable range (inferred to be pH 2.5-8.0).- Avoid prolonged storage at room temperature or 37°C.
Precipitate forms in the solution. Poor solubility or compound degradation.- Use anhydrous DMSO for initial stock solutions.- Gentle warming (up to 60°C) and sonication may aid dissolution.- Ensure the final concentration in aqueous buffers does not exceed the solubility limit.
Discoloration of the solution. Oxidation or other chemical degradation.- Use deoxygenated solvents where possible.- Avoid contact with oxidizing agents. In cell culture, be aware of components in the medium that may promote oxidation.- Store solutions under an inert atmosphere (e.g., nitrogen or argon) if high stability is required.

Stability of Related Benzophenanthridine Alkaloids

The following table summarizes the stability of chelerythrine and sanguinarine under various conditions, which can serve as a guide for handling 6-ADHC.

Condition Chelerythrine Stability Sanguinarine Stability Reference
pH Stable between pH 2.5 - 8.0.Stable between pH 2.5 - 7.0.[1]
Temperature Stable at room temperature and up to 70°C for short periods.Stable at room temperature and up to 70°C for short periods.[1]
Light Sensitive to light, especially in methanol. Stable in distilled water when protected from light.Sensitive to light, especially in methanol. Stable in distilled water when protected from light.[1]
Solvents More stable in ethanol than in methanol.More stable in ethanol than in methanol.[1]
Oxidants Highly susceptible to degradation by oxidizing agents.Highly susceptible to degradation by oxidizing agents.[1]

Experimental Protocols

Protocol for Assessing the Stability of 6-ADHC in Solution

This protocol outlines a general procedure to determine the stability of 6-ADHC under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (6-ADHC) powder

  • Anhydrous DMSO (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or Acetic acid (HPLC grade)

  • Water (HPLC grade)

  • Buffers of desired pH

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 100 mm, 5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of 6-ADHC powder.

  • Dissolve in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

3. Preparation of Test Solutions:

  • Dilute the stock solution with the desired experimental solvent (e.g., cell culture medium, buffer solution) to a final working concentration.

  • Prepare several aliquots of the test solution for analysis at different time points.

4. Incubation Conditions:

  • Store the test solutions under the conditions you wish to evaluate (e.g., 37°C in a cell culture incubator, room temperature on a lab bench exposed to light, room temperature in the dark).

5. Sample Analysis by HPLC:

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.

  • If necessary, precipitate proteins (e.g., from cell culture medium) by adding an equal volume of cold acetonitrile, centrifuge, and analyze the supernatant.

  • Inject a fixed volume of the sample into the HPLC system.

6. HPLC Method (Example):

  • Column: C18 Hypersil Gold (4.6 x 100 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and 1% acetic acid in water (Solvent B).

    • Start with 20% A, increase to 60% A over 9 minutes, then to 70% A from 9 to 20 minutes. Return to initial conditions from 20 to 23 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection: DAD at 254 nm or MS with electrospray ionization (ESI) in positive mode.

7. Data Analysis:

  • Quantify the peak area of 6-ADHC at each time point.

  • Calculate the percentage of 6-ADHC remaining relative to the initial time point (t=0).

  • Plot the percentage of 6-ADHC remaining versus time to determine the stability profile.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results stock Prepare 10 mM Stock in Anhydrous DMSO test_sol Dilute to Working Concentration in Experimental Buffer stock->test_sol conditions Incubate under Test Conditions (e.g., 37°C, Light Exposure) test_sol->conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) conditions->sampling hplc Analyze by HPLC-DAD/MS sampling->hplc quant Quantify Peak Area hplc->quant calc Calculate % Remaining quant->calc plot Plot Stability Profile calc->plot

Caption: Workflow for assessing the stability of 6-ADHC in solution.

Degradation_Pathway cluster_compound Parent Compound cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Products adhc This compound oxidation Oxidation adhc->oxidation Oxidizing agents, Light demethylation Demethylation adhc->demethylation Enzymatic/Chemical ox_prod Oxidized Products oxidation->ox_prod dem_prod O-Demethylated Products demethylation->dem_prod

Caption: Hypothetical degradation pathways for 6-ADHC.

References

Technical Support Center: Minimizing Off-Target Effects of Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasatinib. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and minimize the off-target effects of this multi-targeted kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and key off-targets of Dasatinib?

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the primary oncogenic driver in Chronic Myeloid Leukemia (CML). It also strongly inhibits SRC family kinases (SFKs), including SRC, LCK, LYN, and YES.[1] However, its multi-kinase inhibitory nature leads to engagement with several other kinases, which are considered off-targets in the context of BCR-ABL inhibition but may be therapeutically relevant in other diseases. Key off-targets include c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin receptors.[2]

Q2: We are observing unexpected toxicity in our cell line at concentrations that should be specific for BCR-ABL. What could be the cause?

Unexpected toxicity at low nanomolar concentrations of Dasatinib can be attributed to the inhibition of other sensitive kinases that are critical for the survival of your specific cell line. For instance, even at concentrations effective against BCR-ABL, Dasatinib can inhibit c-KIT and PDGFRβ, which play roles in hematopoiesis and vascular function.[3][4] It is crucial to characterize the expression and importance of these off-target kinases in your experimental model.

Q3: How can we experimentally distinguish between on-target and off-target effects of Dasatinib?

Distinguishing between on- and off-target effects is crucial for validating your findings. Here are a few strategies:

  • Use of a structurally unrelated inhibitor: Compare the phenotype induced by Dasatinib with that of another inhibitor targeting the same primary on-target but with a different chemical scaffold and off-target profile.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype of target knockdown recapitulates the effect of Dasatinib, it is more likely an on-target effect.[1]

  • Rescue experiments: If inhibition of a specific pathway is hypothesized to be the on-target effect, attempt to rescue the phenotype by activating downstream components of that pathway.

Q4: We are seeing the development of resistance to Dasatinib in our long-term cell culture experiments. What are the known mechanisms?

Resistance to Dasatinib can occur through several mechanisms:

  • BCR-ABL kinase domain mutations: Point mutations in the BCR-ABL kinase domain can prevent Dasatinib from binding effectively. The T315I mutation is a common cause of resistance to both imatinib (B729) and dasatinib.

  • BCR-ABL independent signaling: Cancer cells can activate alternative survival pathways to bypass the inhibition of BCR-ABL. This can involve the upregulation of other kinases like those in the MAPK/ERK pathway.[5]

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of Dasatinib.[6]

Troubleshooting Guides

Issue 1: High variability in IC50 values for cell viability assays.
Possible Cause Troubleshooting Step
Cell line instability Ensure you are using a low passage number of your cell line. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly perform cell line authentication.
Inconsistent cell seeding density Optimize and standardize the initial cell seeding density. Overly confluent or sparse cultures will respond differently to the drug.
Dasatinib precipitation Dasatinib has pH-dependent solubility. Ensure the compound is fully dissolved in DMSO before further dilution into aqueous media. Visually inspect for any precipitate.[7]
Variable incubation times Strictly adhere to the planned incubation time for all experimental replicates and batches.
Issue 2: Unexpected phenotypic changes unrelated to the primary target.
Possible Cause Troubleshooting Step
Off-target kinase inhibition Perform a kinase profiling experiment to identify other kinases inhibited by Dasatinib at the concentration used in your experiment. Correlate the inhibited off-targets with the observed phenotype.
Solvent effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%). Include a vehicle-only control.
Metabolism of Dasatinib If using in vivo models or primary cells with metabolic capacity, consider that Dasatinib can be metabolized to active forms like Hydroxymethyl Dasatinib, which may have a different target profile.[8]

Data Presentation

Table 1: Kinase Inhibition Profile of Dasatinib

This table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a panel of on-target and key off-target kinases. These values are indicative of the compound's potency and can help in selecting appropriate concentrations for experiments.

Kinase TargetIC50 (nM)Reference
On-Targets
BCR-ABL<1[9]
SRC<1[9]
LCK1.1[10]
YES0.6[10]
FYN0.2[10]
Key Off-Targets
c-KIT1.5[3]
PDGFRα28[10]
PDGFRβ4[4]
EphA21.6[2]
DDR130[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general workflow to determine the IC50 value of Dasatinib against a specific kinase of interest.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Dasatinib stock solution (in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • Kinase detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of Dasatinib in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 µM.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase reaction buffer to each well.

  • Compound Addition: Add the diluted Dasatinib or DMSO (vehicle control) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using a detection reagent according to the manufacturer's protocol. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of Dasatinib on the viability of adherent cell lines.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Dasatinib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of Dasatinib. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the Dasatinib concentration to determine the IC50 value.[11][12]

Mandatory Visualizations

cluster_0 Troubleshooting Workflow for Unexpected Toxicity Start Unexpected Toxicity Observed Check_Concentration Verify Dasatinib Concentration and Stability Start->Check_Concentration Kinase_Profile Perform Kinase Profiling Check_Concentration->Kinase_Profile Identify_Off_Targets Identify Potent Off-Targets Kinase_Profile->Identify_Off_Targets Validate_Off_Target Validate Off-Target Role (e.g., siRNA) Identify_Off_Targets->Validate_Off_Target Off-target identified Optimize_Concentration Optimize Dasatinib Concentration Identify_Off_Targets->Optimize_Concentration No clear off-target Validate_Off_Target->Optimize_Concentration End Toxicity Understood/Minimized Optimize_Concentration->End

Caption: A workflow for troubleshooting unexpected toxicity in Dasatinib experiments.

cluster_1 Dasatinib Signaling Inhibition cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family inhibits c_KIT c-KIT Dasatinib->c_KIT inhibits PDGFR PDGFR Dasatinib->PDGFR inhibits Apoptosis Apoptosis Dasatinib->Apoptosis induces via inhibition Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation promotes Migration Cell Migration & Invasion SRC_Family->Migration promotes c_KIT->Proliferation promotes PDGFR->Proliferation promotes

Caption: Key signaling pathways inhibited by Dasatinib.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 6-Acetonyldihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with 6-Acetonyldihydrochelerythrine (ADHC).

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of ADHC.

Issue 1: Low or Undetectable Plasma Concentrations of ADHC After Oral Administration

  • Potential Cause 1: Poor Aqueous Solubility.

    • Explanation: this compound, as a benzophenanthridine alkaloid, is predicted to have low aqueous solubility, which is a primary barrier to its absorption in the gastrointestinal (GI) tract. The predicted XLogP3 value for ADHC is 3.9, indicating its lipophilic nature.

    • Troubleshooting Steps:

      • Particle Size Reduction: Decrease the particle size of the ADHC powder to increase its surface area and potentially improve its dissolution rate. Techniques such as micronization or nanocrystal technology can be employed.

      • Formulation as a Solid Dispersion: Dispersing ADHC in a hydrophilic polymer matrix can enhance its dissolution rate.

      • Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins in the formulation to improve the solubility of ADHC.

  • Potential Cause 2: Low Permeability Across the Intestinal Epithelium.

    • Explanation: Even if dissolved, ADHC may have poor permeability across the intestinal wall.

    • Troubleshooting Steps:

      • Lipid-Based Formulations: Formulating ADHC in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can enhance its absorption. These formulations form fine emulsions in the gut, which can be more readily absorbed.

      • Co-administration with Permeation Enhancers: Certain natural compounds can enhance the intestinal permeability of other molecules.

  • Potential Cause 3: Extensive First-Pass Metabolism.

    • Explanation: ADHC may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

    • Troubleshooting Steps:

      • Co-administration with Metabolism Inhibitors: Co-administering ADHC with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could increase its bioavailability. This requires careful investigation to avoid adverse drug interactions.

      • Prodrug Approach: Chemically modifying ADHC to create a more absorbable prodrug that is converted back to the active form in the body is a potential strategy.

Issue 2: High Variability in Plasma Concentrations Between Individual Animals

  • Potential Cause 1: Fed vs. Fasted State.

    • Explanation: The presence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.

    • Troubleshooting Steps:

      • Standardize Administration Conditions: Ensure that all animals are in the same state (either fasted or fed) before and during the experiment. Fasting overnight is a common practice.

  • Potential Cause 2: Inconsistent Formulation.

    • Explanation: If the formulation is not homogeneous (e.g., a suspension that settles), the amount of ADHC administered to each animal may vary.

    • Troubleshooting Steps:

      • Ensure Formulation Homogeneity: Thoroughly mix the formulation before each administration. For suspensions, continuous stirring during dosing may be necessary.

  • Potential Cause 3: Biological Variability.

    • Explanation: Inherent physiological differences between animals can lead to variability in drug absorption and metabolism.

    • Troubleshooting Steps:

      • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.

      • Use Genetically Homogeneous Animal Strains: Using inbred strains of animals can reduce biological variability.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: Based on computational predictions, this compound has the following properties:

  • Molecular Formula: C₂₄H₂₃NO₅

  • Molecular Weight: 405.4 g/mol

  • XLogP3: 3.9

This high XLogP3 value suggests that ADHC is lipophilic and likely has poor water solubility.

Q2: What are some promising formulation strategies to enhance the oral bioavailability of ADHC?

A2: Several formulation strategies can be employed:

  • Nanoparticle-based delivery systems: Encapsulating ADHC in nanoparticles can improve its solubility and absorption.

  • Solid dispersions: Creating a solid dispersion of ADHC with a hydrophilic polymer can enhance its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic compounds like ADHC.

  • Liposomes: Encapsulating ADHC in liposomes has been shown to significantly increase the bioavailability of the related compound, chelerythrine (B190780).[1]

Q3: What pharmacokinetic parameters should I expect for a benzophenanthridine alkaloid like ADHC?

A3: While specific data for ADHC is limited, studies on the closely related compound chelerythrine can provide some insight. After oral administration in pigs, chelerythrine exhibited a half-life of approximately 2.03 hours and reached its maximum plasma concentration (Cmax) in about 1.83 hours.[2] Its metabolite, dihydrochelerythrine, had a slightly longer half-life of 2.56 hours.[2] It is important to note that ADHC is a dihydro-derivative and may have different pharmacokinetic properties.

Q4: Are there any known signaling pathways affected by this compound?

A4: Yes, ADHC has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. It reduces the expression and activation of the pro-survival proteins ERK5 and Akt. Additionally, it increases the expression of the tumor suppressor p53 and downregulates the anti-apoptotic proteins XIAP, Bcl-XL, and Bcl-2.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Chelerythrine (a related benzophenanthridine alkaloid) Following Oral Administration in Pigs (0.1 mg/kg)

ParameterChelerythrineDihydrochelerythrine (Metabolite)
Tmax (h) 1.83 ± 0.261.67 ± 0.26
Cmax (ng/mL) 5.04 ± 1.001.21 ± 0.35
T½ (h) 2.03 ± 0.262.56 ± 1.00
AUC₀₋t (ng·h/mL) 21.43 ± 4.116.54 ± 2.03

Data from a study on chelerythrine and presented here as an illustrative example for a related compound.[2]

Table 2: Comparison of Bioavailability Enhancement Strategies for Chelerythrine in Rats

FormulationRelative Bioavailability Increase (vs. Solution)
Liposomes 4.83-fold (for Chelerythrine)
2.02-fold (for Dihydrochelerythrine)

Data from a study on chelerythrine, demonstrating the potential of formulation strategies.[1]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Oral Bioavailability Study of ADHC in Rodents

  • Animal Model: Male Sprague-Dawley rats (250-300g) are a commonly used model for bioavailability studies.

  • Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare the desired formulation of ADHC (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing.

    • For a simple suspension, ADHC can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is homogeneous by vortexing and/or sonicating.

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Administer the ADHC formulation via oral gavage at the desired dose.

    • A control group should receive the vehicle alone.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Keep the samples on ice until centrifugation.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze the concentration of ADHC in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T½) using appropriate software.

Mandatory Visualization

ADHC_Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADHC This compound (ADHC) ERK5 ERK5 ADHC->ERK5 inhibits Akt Akt ADHC->Akt inhibits p53 p53 ADHC->p53 activates XIAP XIAP ADHC->XIAP inhibits Bcl_XL Bcl-XL ADHC->Bcl_XL inhibits Bcl_2 Bcl-2 ADHC->Bcl_2 inhibits Apoptosis Apoptosis ERK5->Apoptosis pro-survival Akt->Apoptosis pro-survival p53->Apoptosis pro-apoptotic XIAP->Apoptosis anti-apoptotic Bcl_XL->Apoptosis anti-apoptotic Bcl_2->Apoptosis anti-apoptotic

Caption: ADHC-induced apoptotic signaling pathway.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_strategies Enhancement Strategies cluster_evaluation Evaluation Low_Bioavailability Low In Vivo Bioavailability of ADHC Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Low_Permeability Low Intestinal Permeability Low_Bioavailability->Low_Permeability Metabolism First-Pass Metabolism Low_Bioavailability->Metabolism Particle_Size Particle Size Reduction (Micronization, Nanosizing) Poor_Solubility->Particle_Size Solid_Dispersion Solid Dispersions Poor_Solubility->Solid_Dispersion Lipid_Formulations Lipid-Based Formulations (SEDDS, Liposomes) Low_Permeability->Lipid_Formulations Prodrugs Prodrug Approach Metabolism->Prodrugs In_Vivo_Study In Vivo Pharmacokinetic Study (Animal Model) Particle_Size->In_Vivo_Study Solid_Dispersion->In_Vivo_Study Lipid_Formulations->In_Vivo_Study Prodrugs->In_Vivo_Study Improved_Bioavailability Enhanced Bioavailability In_Vivo_Study->Improved_Bioavailability

Caption: Workflow for enhancing ADHC bioavailability.

References

improving reproducibility of 6-Acetonyldihydrochelerythrine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the reproducibility of experiments involving 6-Acetonyldihydrochelerythrine (6-ADHC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers may encounter during the synthesis, handling, and experimental use of this compound.

1. Synthesis & Purity

  • Question: I am having difficulty synthesizing 6-ADHC. Can you provide a reliable protocol?

    • Answer: While a detailed, peer-reviewed synthesis protocol for this compound is not widely published, a plausible route involves the reaction of dihydrochelerythrine (B1200217) with bromoacetone. Dihydrochelerythrine itself can be synthesized via intramolecular Suzuki coupling of a 2-bromo-N-(2-bromobenzyl)-naphthalen-1-amine derivative. Due to the complexity and the need for specialized reagents and equipment, it is recommended to acquire 6-ADHC from a reputable chemical supplier. If synthesizing in-house, ensure rigorous purification by chromatography and confirm the structure and purity using NMR and mass spectrometry.

  • Question: How can I confirm the purity of my 6-ADHC sample?

    • Answer: The purity of 6-ADHC should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for determining the percentage of purity. Structural confirmation and assessment for impurities can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). For ¹H NMR in CDCl₃, expect characteristic peaks around δ 2.06 (s, 3H, -COCH₃), δ 2.65 (s, 3H, N-CH₃), δ 3.93 and δ 3.96 (s, 3H each, -OCH₃), and δ 6.04 (s, 2H, -O-CH₂-O-). The melting point should be approximately 188°C.

2. Solubility & Stability

  • Question: I am struggling to dissolve 6-ADHC for my cell culture experiments. What is the best solvent?

    • Answer: this compound is sparingly soluble in aqueous buffers. For cell culture applications, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Question: My 6-ADHC solution appears to precipitate when added to the cell culture medium. How can I prevent this?

    • Answer: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. To mitigate this:

      • Prepare the final dilution from your DMSO stock in pre-warmed (37°C) cell culture medium.

      • Add the 6-ADHC stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

      • Avoid preparing large volumes of diluted 6-ADHC solution that will be stored for extended periods. Prepare fresh dilutions for each experiment.

      • The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds. If using serum-free media, consider the addition of a non-toxic solubilizing agent, though this should be validated for interference with the assay.

  • Question: How stable is 6-ADHC in solution?

    • Answer: Stock solutions of 6-ADHC in anhydrous DMSO are stable for several months when stored at -20°C or -80°C and protected from light. Aqueous solutions are less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing small aliquots. The stability in cell culture media over long incubation periods (e.g., > 72 hours) should be empirically determined if degradation is suspected.

3. Experimental Assays

  • Question: I am observing inconsistent results in my MTT cytotoxicity assays. What could be the cause?

    • Answer: Plant-derived alkaloids can sometimes interfere with the MTT assay. 6-ADHC, being a colored compound, may absorb light at the same wavelength as the formazan (B1609692) product, leading to inaccurate readings. Additionally, compounds with reducing properties can directly reduce the MTT reagent, causing a false-positive signal for cell viability.

      • Troubleshooting:

        • Run a control plate with 6-ADHC in cell-free media to check for direct reduction of MTT or absorbance interference.

        • Consider using alternative viability assays that are less prone to interference from colored or reducing compounds, such as the sulforhodamine B (SRB) assay, CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP), or a trypan blue exclusion assay.

  • Question: My Western blot for apoptosis markers (e.g., cleaved PARP, Bcl-2 family proteins) shows weak or no signal after 6-ADHC treatment. What should I do?

    • Answer: Weak signals in Western blotting for apoptotic markers can be due to several factors:

      • Suboptimal Treatment Conditions: The concentration of 6-ADHC or the incubation time may not be sufficient to induce a detectable level of apoptosis. Perform a time-course and dose-response experiment to identify the optimal conditions.

      • Protein Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent the degradation of your target proteins.

      • Low Protein Expression: Some apoptotic proteins are expressed at low levels. Ensure you are loading a sufficient amount of total protein per lane (20-40 µg is a good starting point).

      • Antibody Issues: Verify the specificity and optimal dilution of your primary antibody. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to confirm that your antibody and detection system are working correctly.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activity of this compound in various cancer cell lines.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
SW-480Colon Cancer29.74[1]
HeLaCervical Cancer~75[1]
HCT116Colon CancerResistant[1]
SW620Colon CancerPotent (specific value not provided)[2]
SKBR3Breast CancerModerately Sensitive (specific value not provided)[1]

Note: The potency of 6-ADHC can vary significantly between different cell lines, even those from the same tissue of origin. It is crucial to determine the IC₅₀ value empirically in the specific cell line being investigated.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

1. Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the effect of 6-ADHC on cell viability.

  • Materials:

    • 96-well flat-bottom tissue culture plates

    • Cancer cell line of interest

    • Complete cell culture medium (with serum, unless otherwise required)

    • This compound (6-ADHC)

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

    • Compound Preparation: Prepare a 10 mM stock solution of 6-ADHC in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest 6-ADHC concentration.

    • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 6-ADHC or the vehicle control. Include wells with untreated cells as a negative control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the 6-ADHC concentration to determine the IC₅₀ value.

2. Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of changes in the expression of key apoptotic proteins following treatment with 6-ADHC.

  • Materials:

    • 6-well tissue culture plates

    • Cancer cell line of interest

    • 6-ADHC and DMSO

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of 6-ADHC (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for the determined optimal time.

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

    • Sample Preparation: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Imaging: Capture the chemiluminescent signal using an imaging system.

    • Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).

3. G-quadruplex Stabilization Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to assess the ability of 6-ADHC to stabilize G-quadruplex structures.

  • Materials:

    • F-labeled G-quadruplex-forming oligonucleotide (e.g., F21T, with a fluorophore like FAM at the 5' end and a quencher like TAMRA at the 3' end)

    • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

    • 6-ADHC and DMSO

    • 96-well black, flat-bottom plates

    • Fluorometer capable of measuring FRET

  • Procedure:

    • Oligonucleotide Annealing: Prepare a solution of the FRET-labeled oligonucleotide in the assay buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate the formation of the G-quadruplex structure.

    • Compound Dilution: Prepare serial dilutions of 6-ADHC in the assay buffer from a DMSO stock. Include a vehicle control.

    • Assay Setup: In a 96-well plate, add the annealed FRET-labeled oligonucleotide to each well. Then, add the different concentrations of 6-ADHC or the vehicle control.

    • Incubation: Incubate the plate at room temperature for a sufficient time to allow for binding equilibrium to be reached (e.g., 30-60 minutes), protected from light.

    • FRET Measurement: Measure the fluorescence of the donor fluorophore (e.g., excitation at 485 nm, emission at 520 nm for FAM).

    • Data Analysis: Stabilization of the G-quadruplex structure by 6-ADHC will bring the fluorophore and quencher into closer proximity, resulting in a decrease in the donor's fluorescence intensity. Plot the fluorescence intensity against the concentration of 6-ADHC to determine the concentration-dependent stabilization effect.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in the action of this compound.

Experimental_Workflow_for_6ADHC_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with 6-ADHC prep_cells->treat_cells prep_adhc Prepare 6-ADHC Dilutions in Media prep_adhc->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of 6-ADHC using the MTT assay.

Apoptotic_Signaling_Pathway_of_6ADHC cluster_upstream Upstream Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_execution Execution Phase ADHC This compound Akt Akt ADHC->Akt ERK ERK ADHC->ERK Bcl2 Bcl-2 / Bcl-xL Akt->Bcl2 ERK->Bcl2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis Caspases->Apoptosis PARP->Apoptosis

References

Validation & Comparative

Unveiling the Anticancer Potential of 6-Acetonyldihydrochelerythrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and drug development now have a comprehensive guide to the anticancer mechanism of 6-Acetonyldihydrochelerythrine (ADCH), a benzophenanthridine alkaloid. This guide provides a detailed comparison with the standard chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU), and elucidates the molecular pathways through which ADCH exerts its potent cytotoxic effects on colon cancer cells.

Recent studies have demonstrated that ADCH is a powerful inducer of apoptosis in HCT116 and SW620 human colon cancer cell lines, exhibiting greater potency than 5-FU.[1][2] The mechanism of action involves the modulation of key signaling proteins, leading to programmed cell death and inhibition of cancer cell proliferation.

Comparative Efficacy: ADCH vs. 5-Fluorouracil

Quantitative analysis reveals the superior cytotoxic and pro-apoptotic activity of ADCH in comparison to 5-FU in colon cancer cell lines.

ParameterThis compound (ADCH)5-Fluorouracil (5-FU)Cell LinesReference
Cytotoxicity Potent cytotoxic activityLess potent than ADCHHCT116, SW620[1][2]
LDH Release Significant increaseLess significant increase than ADCHHCT116, SW620[1][2]
Apoptotic Cells Significantly higher populationLower population than ADCHHCT116, SW620[1]

The Molecular Mechanism of ADCH-Induced Apoptosis

ADCH triggers apoptosis through a multi-faceted approach targeting key regulatory proteins in cell survival and death pathways.[1]

  • Inhibition of Pro-Survival Pathways: ADCH reduces the expression and activation of pro-survival proteins ERK5 and Akt.[1] The Akt pathway is a critical regulator of cell survival, and its inhibition promotes apoptosis.[2]

  • Upregulation of Tumor Suppressor: The compound increases the expression of the p53 tumor suppressor protein.[1]

  • Downregulation of Anti-Apoptotic Proteins: ADCH decreases the levels of the anti-apoptotic proteins XIAP, Bcl-XL, and Bcl-2.[1][2]

  • Induction of Apoptosis Markers: Treatment with ADCH leads to an increase in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]

ADCH_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling ADCH This compound (ADCH) ERK5 ERK5 ADCH->ERK5 Inhibits Akt Akt ADCH->Akt Inhibits p53 p53 ADCH->p53 Activates XIAP XIAP ADCH->XIAP Inhibits Bcl2 Bcl-2 ADCH->Bcl2 Inhibits BclXL Bcl-XL ADCH->BclXL Inhibits PARP PARP ADCH->PARP Apoptosis Apoptosis ERK5->Apoptosis Akt->Apoptosis p53->Apoptosis XIAP->Apoptosis Bcl2->Apoptosis BclXL->Apoptosis cleaved_PARP Cleaved PARP PARP->cleaved_PARP Cleavage cleaved_PARP->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_protein_analysis Protein Expression Analysis start Seed HCT116 & SW620 Cells treatment Treat with ADCH or 5-FU start->treatment mts MTS Assay treatment->mts ldh LDH Assay treatment->ldh flow Flow Cytometry (Guava ViaCount) treatment->flow hoechst Hoechst Staining treatment->hoechst lysis Cell Lysis treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection

References

A Comparative Cytotoxicity Analysis: 6-Acetonyldihydrochelerythrine vs. Chelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the cytotoxic profiles of 6-Acetonyldihydrochelerythrine and Chelerythrine (B190780), supported by experimental data and mechanistic insights.

This guide provides a comprehensive comparison of the cytotoxic properties of two related benzophenanthridine alkaloids: this compound (ADC) and Chelerythrine (CHE). While both compounds exhibit pronounced anticancer activity, their potency and mechanisms of action show notable differences. This document aims to furnish researchers and drug development professionals with a clear, data-driven overview to inform future research and therapeutic development.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Chelerythrine against various cancer cell lines as reported in the literature. It is important to note that these values were obtained from different studies and, therefore, direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound (ADC)

Cell LineCancer TypeIC50 (µM)
SW-480Colon Cancer29.74[1]
HeLaCervical Cancer52.07[1]
HEPG2Hepatocellular Carcinoma>100
A549Lung Cancer>100
MCF-7Breast Cancer>100
K562Chronic Myelogenous Leukemia>100
MOLT-4Acute Lymphoblastic Leukemia>100

Table 2: IC50 Values of Chelerythrine (CHE)

Cell LineCancer TypeIC50 (µM)
NCI-H1703Non-Small Cell Lung Carcinoma1.56 µg/mL
SK-LU-1Lung Adenocarcinoma>1.56 µg/mL
HLCSCLung Cancer Stem-like Cells>1.56 µg/mL
HEK-293Human Embryonic KidneyDose-dependent cytotoxicity observed
SW-839Renal CancerDose-dependent cytotoxicity observed[2]
SH-SY5YNeuroblastoma~10

Experimental Protocols

The methodologies outlined below are based on protocols described in the cited literature for assessing the cytotoxicity of this compound and Chelerythrine.

Cell Viability Assessment by MTT Assay

This protocol is adapted from the methodology used to determine the cytotoxicity of this compound[1].

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3 x 10³ cells per well in 200 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Incubation: The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., 10-100 µM).

  • Incubation Period: The treated cells are incubated for 72 hours.

  • MTT Addition: After the incubation period, the medium containing the compound is removed. A fresh medium containing 25 µL of MTT solution (5 mg/mL in PBS) and 75 µL of complete medium is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for an additional 2 hours. Subsequently, the supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of viable cells is calculated relative to untreated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This is a general protocol for assessing apoptosis, a common mechanism of cell death induced by both compounds.

  • Cell Treatment: Cells are seeded in appropriate culture vessels and treated with the desired concentrations of this compound or Chelerythrine for a specified duration.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways

The following diagrams illustrate the known signaling pathways involved in the cytotoxic effects of this compound and Chelerythrine.

ADC_Signaling_Pathway ADC 6-Acetonyldihydro- chelerythrine ERK5 ERK5 (reduced expression & activation) ADC->ERK5 Akt Akt (reduced expression & activation) ADC->Akt p53 p53 (increased expression) ADC->p53 PARP PARP Cleavage (increased) XIAP XIAP (reduced expression) p53->XIAP Bcl_XL Bcl-XL (reduced expression) p53->Bcl_XL Bcl_2 Bcl-2 (reduced expression) p53->Bcl_2 Apoptosis Apoptosis XIAP->Apoptosis Bcl_XL->Apoptosis Bcl_2->PARP Bcl_2->Apoptosis PARP->Apoptosis

Caption: ADC-induced apoptotic signaling pathway in colon cancer cells.[3]

CHE_Signaling_Pathway CHE Chelerythrine PKC Protein Kinase C (inhibition) CHE->PKC ROS Reactive Oxygen Species (ROS) (generation) CHE->ROS Raf_MEK_ERK Raf/MEK/ERK Pathway (activation) CHE->Raf_MEK_ERK STAT3 STAT3 (inactivation) CHE->STAT3 Necroptosis Necroptosis CHE->Necroptosis ER_Stress ER Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Raf_MEK_ERK->Apoptosis STAT3->Apoptosis

Caption: Diverse signaling pathways modulated by Chelerythrine.[4][5][6]

Discussion

Based on the available data, both this compound and Chelerythrine are potent inducers of cell death in various cancer cell lines.

This compound (ADC) has demonstrated significant cytotoxicity, particularly against colon and cervical cancer cell lines[1]. Its mechanism of action appears to be strongly linked to the induction of apoptosis through the modulation of key survival and apoptotic proteins. Notably, ADC has been shown to reduce the expression and activation of the pro-survival proteins ERK5 and Akt, while increasing the expression of the tumor suppressor p53[3]. This leads to the downstream reduction of anti-apoptotic proteins such as XIAP, Bcl-XL, and Bcl-2, and an increase in the cleavage of PARP, a hallmark of apoptosis[3].

Chelerythrine (CHE) exhibits a broader and more complex cytotoxic profile. It is a well-established inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation and survival[6]. Beyond PKC inhibition, CHE is known to induce the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent apoptosis[5]. Furthermore, CHE can activate the Raf/MEK/ERK signaling pathway, which, in some cellular contexts, can paradoxically promote apoptosis[4]. It has also been shown to inactivate the STAT3 signaling pathway, another important contributor to cancer cell survival[5]. In some instances, CHE can also induce a form of programmed necrosis known as necroptosis.

References

A Comparative Analysis of 6-Acetonyldihydrochelerythrine and Sanguinarine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biochemical properties, mechanisms of action, and therapeutic potential of two potent benzophenanthridine alkaloids, 6-Acetonyldihydrochelerythrine and sanguinarine (B192314), for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative analysis of this compound (ADNC) and sanguinarine, two benzophenanthridine alkaloids with significant therapeutic promise. Both compounds, derived from plant sources, have demonstrated a range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This document aims to present a side-by-side comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visual representations of their molecular pathways.

Biochemical and Cytotoxic Properties: A Head-to-Head Comparison

Both ADNC and sanguinarine exhibit strong cytotoxic effects against a variety of cancer cell lines. While direct comparative studies are limited, existing data suggests that both are potent inducers of apoptosis.

Table 1: Comparative Cytotoxicity of this compound and Sanguinarine in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 ValueReference(s)
This compound HCT116Colon CarcinomaPotent, higher than 5-FU[1][2]
SW620Colon CarcinomaPotent, higher than 5-FU[1][2]
SW-480Colon CancerMore potent than arnottianamide[3]
HeLaCervical CancerMore potent than arnottianamide[3]
Sanguinarine HT-29Colon CancerDose-dependent apoptosis[4]
HCT116 Bax+/+Colorectal CancerSignificant reduction in viability[5]
U937LeukemiaGrowth inhibition[6]
AGSGastric AdenocarcinomaSensitizes to TRAIL-mediated apoptosis[7]
A375Melanoma0.11 µg/mL[8]
SK-MEL-3Melanoma0.54 µg/mL[8]
G-361Melanoma-[8]
HL-60Promyelocytic Leukemia0.9 µM (4h)[9]
U266, IM9, MM1S, RPMI-8226Multiple MyelomaDose-dependent inhibition of viability[10]

Note: 5-FU (5-fluorouracil) is a commonly used chemotherapeutic agent.

Mechanism of Action: Unraveling the Molecular Pathways

Both alkaloids induce apoptosis through complex signaling cascades, often involving the generation of reactive oxygen species (ROS) and targeting key regulatory proteins.

This compound (ADNC)

ADNC has been shown to be a potent inducer of apoptosis in colon cancer cells.[1][2] Its mechanism involves the modulation of several key pro-survival and apoptotic proteins.

Key Molecular Events Triggered by ADNC:

  • Inhibition of Pro-Survival Pathways: ADNC reduces the expression and activation of pro-survival proteins such as ERK5 and Akt.[1]

  • Upregulation of p53: It increases the steady-state expression of the tumor suppressor protein p53.[1]

  • Downregulation of Anti-Apoptotic Proteins: ADNC decreases the expression of anti-apoptotic proteins like XIAP, Bcl-xL, and Bcl-2.[1][2]

  • Induction of PARP Cleavage: Increased cleavage of poly(ADP-ribose) polymerase (PARP) is observed, a hallmark of apoptosis.[1][2]

ADNC_Apoptosis_Pathway cluster_pro_survival Pro-Survival Pathways cluster_tumor_suppressor Tumor Suppressor cluster_anti_apoptotic Anti-Apoptotic Proteins cluster_apoptosis Apoptosis ADNC 6-Acetonyldihydro- chelerythrine ERK5 ERK5 ADNC->ERK5 Akt Akt ADNC->Akt p53 p53 ADNC->p53 XIAP XIAP ADNC->XIAP Bcl_xL Bcl-xL ADNC->Bcl_xL Bcl_2 Bcl-2 ADNC->Bcl_2 PARP_cleavage PARP Cleavage Apoptosis Apoptosis p53->Apoptosis Bcl_2->Apoptosis PARP_cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Sanguinarine

Sanguinarine induces apoptosis through multiple signaling pathways, often initiated by the production of reactive oxygen species (ROS).[11] This versatile molecule has been shown to affect various cancer types through distinct molecular mechanisms.

Key Molecular Events Triggered by Sanguinarine:

  • ROS Production: Sanguinarine stimulates the production of ROS, leading to oxidative stress and subsequent apoptosis.[11]

  • Activation of JNK and NF-κB: The sanguinarine-induced apoptotic pathway is associated with the activation of JNK and NF-κB signaling.[11]

  • Caspase Activation: It leads to the activation of key executioner caspases, such as caspase-3 and caspase-9.[4][6]

  • Modulation of Bcl-2 Family Proteins: Sanguinarine alters the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[4][6][12]

  • Mitochondrial Dysfunction: It can cause depolarization of the mitochondrial membrane, leading to the release of cytochrome c.[12]

  • Inhibition of Pro-Survival Pathways: Sanguinarine can down-regulate the Akt signaling pathway.[7]

Sanguinarine_Apoptosis_Pathway cluster_upstream Upstream Events cluster_signaling Signaling Cascades cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase Sanguinarine Sanguinarine ROS ROS Production Sanguinarine->ROS Akt Akt Pathway Sanguinarine->Akt Bax Bax (Pro-apoptotic) Sanguinarine->Bax Bcl2 Bcl-2 (Anti-apoptotic) Sanguinarine->Bcl2 JNK JNK Activation ROS->JNK NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis JNK->Apoptosis NFkB->Apoptosis Mito_dys Mitochondrial Dysfunction Bax->Mito_dys Bcl2->Mito_dys CytC Cytochrome c Release Mito_dys->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Sanguinarine-induced apoptosis signaling pathway.

Anti-inflammatory and Antimicrobial Activities

Beyond their anticancer properties, both ADNC and sanguinarine possess notable anti-inflammatory and antimicrobial activities.

Sanguinarine has been more extensively studied in these areas. It exhibits broad-spectrum antimicrobial activity against various bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 32 µg/mL for most plaque bacteria.[13] Its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators and the modulation of signaling pathways like MAPK.[14][15]

Information on the anti-inflammatory and antimicrobial properties of This compound is less prevalent in the reviewed literature, indicating a potential area for future research.

Experimental Protocols

To facilitate reproducible research, this section outlines the general methodologies for key experiments cited in the analysis of these compounds.

Cytotoxicity and Cell Viability Assays (e.g., MTS/MTT Assay)

This protocol is fundamental for determining the cytotoxic effects of compounds on cancer cell lines.

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTS/MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for desired time (e.g., 24, 48h) Add_Compound->Incubate_Treatment Add_Reagent Add MTS/MTT reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read_Absorbance Measure absorbance (e.g., 490nm) Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: General workflow for a cytotoxicity/cell viability assay.

Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_detection Flow Cytometry Treat_Cells Treat cells with compound Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V binding buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate_Dark Incubate in the dark Add_Stains->Incubate_Dark Analyze_Samples Analyze samples by flow cytometry Incubate_Dark->Analyze_Samples Quantify_Populations Quantify live, apoptotic, and necrotic cells Analyze_Samples->Quantify_Populations

Caption: General workflow for an Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Western_Blot_Workflow cluster_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Lyse_Cells Lyse treated cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect

Caption: General workflow for Western Blot analysis.

Conclusion

Both this compound and sanguinarine are promising natural compounds with significant cytotoxic activity against cancer cells. Sanguinarine is a well-characterized molecule with demonstrated multi-faceted biological activities, including anti-inflammatory and antimicrobial effects.[13][14][16] this compound, while less extensively studied, has shown potent pro-apoptotic effects in colon cancer cell lines, in some cases exceeding the efficacy of standard chemotherapeutic agents.[1][2]

For researchers and drug development professionals, sanguinarine offers a broader base of existing research to build upon, while this compound represents a potentially more potent, albeit less understood, lead compound for further investigation, particularly in the context of colon cancer. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic indices of these two compelling alkaloids.

References

Validating the Target of 6-Acetonyldihydrochelerythrine in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrochelerythrine (6-AD) is a naturally occurring benzophenanthridine alkaloid that has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] Emerging research indicates that 6-AD induces apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways essential for cell survival and proliferation. Specifically, studies have shown that 6-AD treatment leads to a reduction in the activation of the pro-survival proteins ERK5 and Akt.[1][2] While the precise, direct molecular target of 6-AD is yet to be conclusively identified, its consistent impact on these critical cancer-related pathways positions it as a compound of high interest for further oncological drug development.

This guide provides a comprehensive framework for researchers seeking to validate the molecular target(s) of 6-AD. It presents a comparative analysis of 6-AD with established inhibitors of the ERK5 and Akt signaling pathways, details robust experimental protocols for target validation, and includes visual diagrams to clarify complex signaling cascades and experimental workflows.

Putative Molecular Targets: Kinases of the ERK5 and Akt Pathways

The current body of evidence strongly suggests that 6-AD exerts its anticancer effects by inhibiting the ERK5 and/or Akt signaling pathways. This indicates that the direct molecular target of 6-AD is likely a protein kinase within these cascades.

  • ERK5 Signaling Pathway: The Extracellular signal-Regulated Kinase 5 (ERK5) pathway is a crucial regulator of cellular proliferation, survival, and angiogenesis. Its dysregulation has been implicated in the progression and poor prognosis of various cancers.[3]

  • Akt (Protein Kinase B) Signaling Pathway: The PI3K/Akt signaling cascade is a central node in cellular regulation, governing cell growth, metabolism, and survival. Aberrant activation of Akt is a frequent event in many human tumors, making it a prime target for cancer therapy.[4][5]

The observed decrease in the phosphorylation (activation) of both ERK5 and Akt following treatment with 6-AD suggests that it may act on a common upstream regulatory kinase or target these kinases directly.

Comparative Analysis of Inhibitor Potency

To benchmark the efficacy of 6-AD, the following tables provide a summary of its cytotoxic activity (IC50 values) in comparison to well-characterized inhibitors of the ERK5 and Akt pathways across various cancer cell lines.

Table 1: Comparison of IC50 Values of this compound and ERK5 Inhibitors

CompoundCancer Cell LineIC50 (µM)
This compound SW-480 (Colon)29.74[6]
HeLa (Cervical)52.07[6]
MDAMB 231 (Breast)Moderately Sensitive[6]
XMD8-92 MDA-MB-231 (Breast)31.3[1]
BT-549 (Breast)44.0[1]
HeLa (Cervical)~1.5[7]
SKLB-D18 MDA-MB-231 (Breast)0.93[8]
MDA-MB-468 (Breast)1.05[8]

Table 2: Comparison of IC50 Values of this compound and Akt Inhibitors

CompoundCancer Cell LineIC50 (µM)
This compound SW-480 (Colon)29.74[6]
HeLa (Cervical)52.07[6]
Ipatasertib (GDC-0068) MDA-MB-231 (Breast)10.4[1]
BT-549 (Breast)8.1[1]
MDA-MB-468 (Breast)5.4[1]
A443654 MOLT-4 (T-ALL)0.06[9]
CEM (T-ALL)0.12[9]
Jurkat (T-ALL)0.9[9]

Experimental Protocols for Target Validation

A multi-pronged experimental strategy is essential for the definitive validation of 6-AD's molecular target and its downstream consequences. The following sections provide detailed protocols for key validation assays.

In Vitro Kinase Inhibition Assay

This biochemical assay directly assesses the ability of 6-AD to inhibit the enzymatic activity of purified candidate kinases (e.g., ERK5, Akt, and their upstream activators like MEK5 or PI3K).[4][5][10]

Principle: The assay measures the phosphorylation of a specific substrate by a kinase in the presence and absence of the inhibitor. A decrease in substrate phosphorylation is indicative of kinase inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 6-AD in DMSO and create a serial dilution series.

    • Reconstitute purified, active recombinant kinases in a suitable kinase assay buffer.

    • Prepare a substrate solution containing a specific peptide or protein substrate for the kinase and ATP at its Michaelis constant (Km) concentration.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the serially diluted 6-AD or a vehicle control (DMSO) to the wells of the assay plate.

    • Add 10 µL of the diluted kinase solution to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for the binding of the inhibitor to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction and quantify kinase activity using a suitable detection method, such as:

      • Radiometric Assay: Employing [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is directly proportional to kinase activity.

      • Fluorescence-based Assay: Utilizing a fluorescently labeled substrate and detecting changes in fluorescence intensity or polarization upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of 6-AD relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the 6-AD concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method used to confirm the direct binding of a compound to its target protein within the complex environment of a living cell.[3][11][12][13][14][15][16][17][18][19]

Principle: The binding of a ligand to a protein enhances its thermal stability. This stabilization can be measured by subjecting cell lysates to a temperature gradient and quantifying the amount of the target protein that remains in the soluble fraction at each temperature.

Detailed Protocol:

  • Cell Treatment:

    • Culture cancer cells to approximately 80-90% confluency.

    • Treat the cells with various concentrations of 6-AD or a vehicle control (DMSO) for a predetermined duration (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the tubes to a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using repeated freeze-thaw cycles or by adding a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by high-speed centrifugation (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Determine the amount of the target protein (e.g., ERK5, Akt) in the soluble fraction by Western blot analysis.

  • Data Analysis:

    • Quantify the band intensity of the target protein at each temperature point.

    • Normalize the data by setting the band intensity at the lowest temperature to 100%.

    • Plot the percentage of soluble protein against temperature to construct melt curves for both the vehicle- and 6-AD-treated samples.

    • A rightward shift in the melt curve for the 6-AD-treated sample compared to the vehicle control indicates that 6-AD binds to and stabilizes the target protein.

Western Blot Analysis of Downstream Signaling

This technique is crucial for confirming that 6-AD inhibits the phosphorylation of its putative target kinases and their downstream effectors in intact cells.[20][21]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of both total and phosphorylated forms of the proteins of interest.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Plate cancer cells and allow them to attach.

    • Treat the cells with a dose range of 6-AD or a vehicle control for a specified time.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to minimize non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK5 (p-ERK5), total ERK5, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.

    • Wash the membrane thoroughly with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • Quantify the band intensities and normalize the levels of the phosphorylated proteins to their corresponding total protein levels to ascertain the inhibitory effect of 6-AD on protein phosphorylation.

Mandatory Visualizations

G cluster_0 Upstream Activators cluster_1 ERK5 Pathway cluster_2 Akt Pathway cluster_3 Cellular Response Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Cytokines Cytokines MEKK2_3 MEKK2/3 Cytokines->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 MEF2 MEF2 (Transcription Factor) ERK5->MEF2 Apoptosis Apoptosis ERK5->Apoptosis Inhibits Proliferation Proliferation MEF2->Proliferation Survival Survival MEF2->Survival PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits mTOR->Proliferation mTOR->Survival 6-AD 6-AD 6-AD->ERK5 Inhibition? 6-AD->Akt Inhibition?

Caption: Putative signaling pathways affected by this compound (6-AD).

G cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge & Lysis cluster_2 Protein Analysis cluster_3 Data Analysis A 1. Culture Cancer Cells B 2. Treat with 6-AD or Vehicle A->B C 3. Heat at Temperature Gradient B->C D 4. Cell Lysis C->D E 5. Separate Soluble & Aggregated Proteins D->E F 6. Quantify Target Protein (Western Blot) E->F G 7. Generate Melt Curves F->G H 8. Determine Thermal Shift G->H I Positive Result H->I Target Engagement Confirmed G A Hypothesis: 6-AD binds to a target kinase B In Vitro Kinase Assay: Does 6-AD inhibit kinase activity? A->B C CETSA: Does 6-AD stabilize the kinase in cells? A->C D Western Blot: Does 6-AD reduce phosphorylation of the kinase and its downstream targets? A->D E Conclusion: Target is validated B->E Yes C->E Yes D->E Yes

References

Comparative Analysis of 6-Acetonyldihydrochelerythrine: A Guide to Potential Cross-Reactivity with Structurally Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Acetonyldihydrochelerythrine (6-ADHC), a benzophenanthridine alkaloid, and its potential for cross-reactivity with other structurally similar alkaloids. Due to a lack of direct experimental data on the cross-reactivity of 6-ADHC, this guide focuses on a comparative assessment based on its structural analogues, primarily chelerythrine (B190780) and sanguinarine (B192314), for which more extensive biological data is available.

Introduction to this compound

This compound is a natural product found in plants of the Zanthoxylum genus.[1] Structurally, it is a derivative of the well-studied benzophenanthridine alkaloid chelerythrine.[2] Like other members of this class, 6-ADHC has demonstrated biological activity, notably cytotoxicity against various cancer cell lines, including colon (SW-480) and cervical (HeLa) cancer cells.[1] The presence of the acetonyl group at the C-6 position is a distinguishing feature that may influence its biological activity and potential for cross-reactivity.[3]

Structural Analogues and Potential for Cross-Reactivity

The core structure of 6-ADHC is the benzophenanthridine skeleton, which it shares with other prominent alkaloids like chelerythrine and sanguinarine.[4] This shared scaffold is the primary basis for predicting potential cross-reactivity. These alkaloids are known to interact with a variety of biological targets, and their similar chemical features suggest they may bind to the same receptors or enzymes, leading to overlapping biological effects.

Table 1: Comparison of 6-ADHC with Structurally Related Benzophenanthridine Alkaloids

AlkaloidChemical StructureKey Reported Biological ActivitiesPotential for Cross-Reactivity with 6-ADHC
This compound (6-ADHC) C24H23NO5Cytotoxicity against various cancer cell lines (e.g., HeLa, SW-480).[1]High (Predicted)
Chelerythrine C21H18NO4+Potent, selective, and cell-permeable protein kinase C (PKC) inhibitor[5], induces apoptosis[6], anti-inflammatory[7], antibacterial[5], anticancer effects.[5]High (Predicted)
Sanguinarine C20H14NO4+Induces apoptosis via reactive oxygen species (ROS) generation[8], inhibits Na+/K+-ATPase[9], anticancer[10], anti-inflammatory, and antimicrobial properties.[11]High (Predicted)
Nitidine C21H18NO4+Antitumor activity, inhibitor of thioredoxin reductase (TXNRD1).[4]Moderate to High (Predicted)

Comparative Biological Activities and Signaling Pathways

The biological activities of benzophenanthridine alkaloids often stem from their ability to intercalate with DNA, inhibit key enzymes, and generate reactive oxygen species (ROS), ultimately leading to apoptosis or other forms of cell death.[6][8][12]

Signaling Pathways:

Chelerythrine and sanguinarine have been shown to influence several critical signaling pathways, including:

  • Protein Kinase C (PKC) Inhibition: Chelerythrine is a well-established inhibitor of PKC, a family of enzymes involved in various cellular processes, including proliferation and differentiation.[5]

  • Apoptosis Induction: Both chelerythrine and sanguinarine can induce apoptosis through various mechanisms, including the generation of ROS, downregulation of anti-apoptotic proteins like Bcl-2, and activation of caspases.[6][8][10]

  • NF-κB Pathway: Chelerythrine can exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[7] Sanguinarine-induced apoptosis is also associated with NF-κB activation.[8]

  • MAPK Pathway: The p38 MAPK pathway has been implicated in the cellular response to chelerythrine.[7]

Given the structural similarity of 6-ADHC to chelerythrine and sanguinarine, it is plausible that it may also affect these signaling pathways, leading to a high likelihood of cross-reactivity in assays monitoring these cellular events.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of 6-ADHC, a series of assays targeting the known biological activities of benzophenanthridine alkaloids should be employed.

Competitive Binding Assays

Objective: To determine if 6-ADHC can compete with a known ligand (e.g., chelerythrine) for binding to a specific target (e.g., Protein Kinase C).

Methodology:

  • Immobilize Target Protein: Purified PKC is immobilized on a microplate.

  • Prepare Ligand Solutions: A fixed concentration of a labeled ligand (e.g., fluorescently tagged chelerythrine) is prepared. A dilution series of the competitor alkaloid (6-ADHC) is also prepared.

  • Competition Reaction: The labeled ligand and varying concentrations of 6-ADHC are added to the wells containing the immobilized PKC and incubated.

  • Wash and Detection: Unbound ligands are washed away, and the amount of bound labeled ligand is quantified using a plate reader.

  • Data Analysis: The decrease in the signal from the labeled ligand in the presence of increasing concentrations of 6-ADHC is used to calculate the half-maximal inhibitory concentration (IC50), indicating the binding affinity of 6-ADHC to the target.

Enzyme Inhibition Assays

Objective: To assess the inhibitory effect of 6-ADHC on enzymes known to be targeted by related alkaloids, such as thioredoxin reductase (TXNRD1).[4]

Methodology:

  • Enzyme and Substrate Preparation: A solution of purified TXNRD1 and its substrate (e.g., DTNB) is prepared.

  • Inhibitor Preparation: A dilution series of 6-ADHC and a known inhibitor (e.g., chelerythrine) are prepared.

  • Inhibition Reaction: The enzyme, substrate, and varying concentrations of the inhibitors are mixed in a microplate.

  • Kinetic Measurement: The rate of the enzymatic reaction is measured over time by monitoring the change in absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: The IC50 value for 6-ADHC is determined by plotting the enzyme activity against the inhibitor concentration.

Cell-Based Cytotoxicity and Apoptosis Assays

Objective: To compare the cytotoxic and apoptotic effects of 6-ADHC with those of chelerythrine and sanguinarine on a panel of cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, SW-480) are cultured to a suitable confluency.

  • Treatment: Cells are treated with a range of concentrations of 6-ADHC, chelerythrine, and sanguinarine for a defined period (e.g., 24, 48 hours).

  • Cytotoxicity Assessment (MTT Assay): The viability of the cells is determined using the MTT assay, which measures the metabolic activity of living cells.

  • Apoptosis Assessment (Annexin V/PI Staining): Apoptosis is quantified by flow cytometry after staining the cells with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).

  • Data Analysis: The half-maximal effective concentration (EC50) for cytotoxicity is calculated for each alkaloid. The percentage of apoptotic cells is compared across the different treatments.

Visualizing Workflows and Pathways

To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Cross_Reactivity_Assessment cluster_assays Cross-Reactivity Assessment Start Start Binding_Assay Competitive Binding Assay (e.g., PKC) Start->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., TXNRD1) Start->Enzyme_Assay Cell_Assay Cell-Based Assay (Cytotoxicity, Apoptosis) Start->Cell_Assay Data_Analysis Data Analysis (IC50 / EC50 Comparison) Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Conclusion Assess Cross-Reactivity Data_Analysis->Conclusion Putative_Signaling_Pathway_of_Benzophenanthridine_Alkaloids cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events Benzophenanthridine_Alkaloids 6-ADHC / Chelerythrine / Sanguinarine PKC PKC Inhibition Benzophenanthridine_Alkaloids->PKC ROS ROS Generation Benzophenanthridine_Alkaloids->ROS DNA DNA Intercalation Benzophenanthridine_Alkaloids->DNA NFkB NF-κB Modulation PKC->NFkB MAPK MAPK Activation ROS->MAPK Caspase Caspase Activation ROS->Caspase DNA->Caspase Apoptosis Apoptosis NFkB->Apoptosis MAPK->Apoptosis Caspase->Apoptosis

References

comparing the efficacy of 6-Acetonyldihydrochelerythrine with standard chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-cancer efficacy of 6-Acetonyldihydrochelerythrine (6-ADHC) reveals its potential as a potent cytotoxic agent against various cancer cell lines. This guide provides a comparative overview of 6-ADHC and standard chemotherapeutics, supported by available experimental data, detailed methodologies, and visualizations of its proposed mechanism of action.

Comparative Efficacy: In Vitro Cytotoxicity

This compound, a naturally occurring benzophenanthridine alkaloid, has demonstrated significant cytotoxic effects in preclinical studies. While direct head-to-head comparative studies with a wide range of standard chemotherapeutics are limited, existing data suggests its efficacy is comparable, and in some cases superior, to established drugs.

A key study investigating the cytotoxic properties of 6-ADHC reported a half-maximal inhibitory concentration (IC50) of 29.74 µM in the SW-480 human colon cancer cell line. This provides a benchmark for its anti-cancer activity. For comparison, the IC50 values for commonly used chemotherapeutic agents in various cancer cell lines are presented in the table below. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCancer TypeCell Line(s)IC50 Range (µM)
This compound Colon CancerSW-48029.74
Cisplatin Lung CancerA549, H12999 - 27
Ovarian CancerVarious0.1 - 0.45 (µg/mL)
Doxorubicin Breast CancerMCF-7, MDA-MB-2312.5 - 8.3
Paclitaxel Ovarian CancerVarious0.0004 - 0.0034

Note: IC50 values for standard chemotherapeutics are sourced from multiple studies and are presented as a range to reflect the variability across different experimental setups.

Mechanism of Action: Induction of Apoptosis

Preliminary research suggests that 6-ADHC exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells and is a key mechanism for many successful chemotherapeutic agents. The proposed signaling pathway involves the modulation of key regulatory proteins within the cell.

Signaling Pathway of 6-ADHC Induced Apoptosis

The following diagram illustrates the putative signaling cascade initiated by 6-ADHC, leading to apoptosis.

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 6_ADHC This compound Receptor Receptor ? 6_ADHC->Receptor Binds to receptor (presumed) PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 Caspase-3 Caspase-3 Caspase9->Caspase-3 Activates Caspase3 Caspase-3 Cytochrome_c Cytochrome c Cytochrome_c->Caspase9 Activates Apoptosis Apoptosis Mitochondrion->Cytochrome_c Releases Caspase-3->Apoptosis Executes

Caption: Proposed signaling pathway of 6-ADHC-induced apoptosis.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the evaluation of 6-ADHC's efficacy.

Cell Viability and Cytotoxicity Assays

1. MTS Assay:

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with varying concentrations of 6-ADHC or standard chemotherapeutics for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. LDH Assay:

  • Principle: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

  • Protocol:

    • Culture cells and treat with test compounds as described for the MTS assay.

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant.

    • Incubate at room temperature, protected from light, for a specified time.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Apoptosis Assays

1. Hoechst Staining:

  • Principle: A fluorescent stain that binds to DNA. Apoptotic cells exhibit condensed and fragmented nuclei, which can be visualized by fluorescence microscopy.

  • Protocol:

    • Grow cells on coverslips and treat with the test compounds.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Stain the cells with Hoechst 33342 solution.

    • Wash the cells to remove excess stain.

    • Mount the coverslips on microscope slides and visualize under a fluorescence microscope.

2. Western Blot Analysis:

  • Principle: A technique to detect and quantify specific proteins in a cell lysate. This is used to measure the levels of key apoptotic proteins.

  • Protocol:

    • Treat cells with the test compounds and lyse them to extract proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the cytotoxic and apoptotic effects of 6-ADHC.

G Cell_Culture Cancer Cell Culture Treatment Treatment with 6-ADHC and Standard Chemotherapeutics Cell_Culture->Treatment Cytotoxicity_Assays Cytotoxicity Assays (MTS, LDH) Treatment->Cytotoxicity_Assays Apoptosis_Assays Apoptosis Assays (Hoechst Staining) Treatment->Apoptosis_Assays Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis (IC50, Protein Expression) Cytotoxicity_Assays->Data_Analysis Apoptosis_Assays->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Comparative Efficacy and Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro evaluation.

Conclusion

The available evidence suggests that this compound is a promising anti-cancer agent with potent cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis, a key mechanism in cancer therapy, warrants further investigation. While direct comparative data with a broad panel of standard chemotherapeutics is still needed, the initial findings position 6-ADHC as a compound of interest for future drug development. More extensive preclinical and eventually clinical studies are required to fully elucidate its therapeutic potential and to establish its efficacy and safety profile in comparison to current standard-of-care treatments.

In Vivo Antitumor Effects of 6-Acetonyldihydrochelerythrine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available in vivo studies validating the antitumor effects of 6-Acetonyldihydrochelerythrine (ADHC). While preclinical in vitro research has demonstrated its potential as a potent anticancer agent, particularly against colon cancer, its efficacy and safety in a living organism have yet to be reported in the scientific literature. This guide, therefore, focuses on the existing in vitro data for ADHC and provides a comparative perspective based on related compounds and standard chemotherapeutics to inform future research directions.

Introduction to this compound

This compound is a benzophenanthridine alkaloid isolated from the plant Zanthoxylum capense. This class of compounds is known for a range of biological activities, and several, such as sanguinarine (B192314) and nitidine, have demonstrated antitumor effects in in vivo models. ADHC has emerged as a compound of interest due to its significant cytotoxic activity against human colon carcinoma cell lines.

Comparative In Vitro Efficacy

The most direct comparison of ADHC's efficacy comes from a study evaluating its effects on HCT116 and SW620 colon cancer cells, where it was compared with the standard chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU).

Cytotoxicity Data

The study revealed that ADHC exhibited more potent cytotoxic activity than 5-FU in both cell lines.[1] This was demonstrated through various assays, including MTS, lactate (B86563) dehydrogenase (LDH), and flow cytometry.[1]

CompoundCell LineAssayKey Finding
This compound (ADHC) HCT116, SW620MTS, LDHSignificantly induced cytotoxicity and increased LDH release compared to 5-FU.[1]
HCT116, SW620Guava ViaCountSignificantly higher population of apoptotic cells compared to 5-FU.[1]
5-fluorouracil (5-FU) HCT116, SW620MTS, LDH, Guava ViaCountServed as the comparator, showing less cytotoxic and apoptotic activity than ADHC.[1]

Mechanism of Action: Insights from In Vitro Studies

In vitro investigations have begun to elucidate the molecular mechanisms underlying ADHC's antitumor effects. The primary mode of action appears to be the induction of apoptosis through the modulation of key signaling pathways.

Signaling Pathways Affected by ADHC

ADHC has been shown to influence several pro-survival and apoptotic signaling pathways in colon cancer cells:[1]

  • Inhibition of Pro-Survival Pathways: ADHC reduces the expression and activation of the pro-survival proteins ERK5 and Akt.[1]

  • Activation of Apoptotic Pathways: The compound increases the expression of the tumor suppressor protein p53.[1]

  • Downregulation of Anti-Apoptotic Proteins: ADHC leads to a reduction in the levels of XIAP, Bcl-XL, and Bcl-2.[1]

  • Induction of Apoptosis Markers: Increased cleavage of poly(ADP-ribose) polymerase (PARP) is observed, a hallmark of apoptosis.[1]

ADHC_Signaling_Pathway cluster_pro_survival Pro-Survival Pathways cluster_anti_apoptotic Anti-Apoptotic Proteins cluster_pro_apoptotic Pro-Apoptotic Regulation ADHC This compound ERK5 ERK5 ADHC->ERK5 Akt Akt ADHC->Akt XIAP XIAP ADHC->XIAP Bcl_XL Bcl-XL ADHC->Bcl_XL Bcl_2 Bcl-2 ADHC->Bcl_2 p53 p53 ADHC->p53 Apoptosis Apoptosis ERK5->Apoptosis Akt->Apoptosis XIAP->Apoptosis Bcl_XL->Apoptosis Bcl_2->Apoptosis p53->Apoptosis

Caption: Signaling pathway of this compound in colon cancer cells.

Experimental Protocols (In Vitro)

The following provides a general overview of the methodologies used in the in vitro studies of ADHC. For detailed protocols, researchers should consult the original publications.

Cell Culture
  • Cell Lines: Human colorectal carcinoma cell lines HCT116 and SW620 were used.

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assays
  • MTS Assay: To assess cell viability, cells were seeded in 96-well plates, treated with varying concentrations of ADHC or 5-FU, and cell viability was measured using the CellTiter 96® AQueous One Solution Cell Proliferation Assay.

  • LDH Assay: Lactate dehydrogenase release, an indicator of cell membrane damage, was quantified using a CytoTox 96® Non-Radioactive Cytotoxicity Assay.

  • Flow Cytometry (Guava ViaCount): To quantify viable, apoptotic, and necrotic cells, treated cells were stained with a fluorescent dye and analyzed using a Guava ViaCount flow cytometer.

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies specific for proteins of interest (e.g., ERK5, Akt, p53, XIAP, Bcl-XL, Bcl-2, PARP) and then with secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start HCT116 & SW620 Cell Lines treatment Incubate with This compound or 5-FU start->treatment mts MTS Assay (Viability) treatment->mts ldh LDH Assay (Cytotoxicity) treatment->ldh flow Flow Cytometry (Apoptosis) treatment->flow western Western Blot (Protein Expression) treatment->western analysis Compare efficacy and elucidate mechanism mts->analysis ldh->analysis flow->analysis western->analysis

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Acetonyldihydrochelerythrine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-acetonyldihydrochelerythrine analogs, detailing their structure-activity relationships (SAR), cytotoxic effects, and mechanisms of action. The information is supported by experimental data and includes detailed protocols for key assays.

This compound, a benzophenanthridine alkaloid, has emerged as a promising scaffold in the development of novel anticancer agents. Its potent cytotoxic activity against various cancer cell lines has spurred investigations into the synthesis and biological evaluation of its analogs to elucidate the structural features crucial for its therapeutic effects. This guide synthesizes the available data to offer a clear comparison of these compounds.

Comparative Cytotoxicity of this compound and its Analogs

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Cytotoxicity of this compound and its Reduced Analog

CompoundHeLa (Cervical Cancer) IC50 (µg/mL)SW-480 (Colon Cancer) IC50 (µg/mL)A-549 (Lung Cancer) IC50 (µg/mL)MCF-7 (Breast Cancer) IC50 (µg/mL)HEPG2 (Liver Cancer) IC50 (µg/mL)WRL-68 (Liver) IC50 (µg/mL)VERO (Kidney) IC50 (µg/mL)
This compound52.07Potent (not specified)>100>100>10069.3175.89
6-(2-hydroxypropyl)-dihydrochelerythrine62.94Less Potent (not specified)>100>100>10080.1182.14

Data sourced from a study on the cytotoxicity of these compounds.[1]

The data in Table 1 reveals that the reduction of the carbonyl group in the acetonyl side chain of this compound to a hydroxyl group, forming 6-(2-hydroxypropyl)-dihydrochelerythrine, leads to a decrease in cytotoxic activity against the tested cell lines.[1] This suggests that the ketone functionality at this position is important for its anticancer effects.

Table 2: Anti-leukemia Activity of Benzophenanthridine Alkaloid Derivatives

CompoundJurkat Clone E6-1 IC50 (µM)THP-1 IC50 (µM)
Series 1 (Dimethoxy at C-7, C-8)
1i4.38 ± 0.154.09 ± 0.13
1j3.56 ± 0.123.28 ± 0.11
1k7.94 ± 0.217.55 ± 0.20
1l5.12 ± 0.174.89 ± 0.16
Series 2 (Methylenedioxy at C-7, C-8)
2a0.53 ± 0.030.18 ± 0.01
2i1.30 ± 0.051.46 ± 0.06
2j0.52 ± 0.030.48 ± 0.03
2k1.23 ± 0.041.38 ± 0.05
2l0.91 ± 0.041.17 ± 0.05

These compounds are structurally related to this compound, featuring various substituents at the C-6 position.[2]

The study of these related benzophenanthridine alkaloids indicates that modifications at the C-6 position significantly influence their anti-leukemia activity.[2] Furthermore, the presence of a methylenedioxy group at the C-7 and C-8 positions (Series 2) generally leads to more potent compounds compared to those with dimethoxy groups at the same positions (Series 1).[2]

Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Death

This compound exerts its anticancer effects through the induction of apoptosis, a form of programmed cell death, in colon cancer cells.[3] Its mechanism of action involves the modulation of several key signaling pathways that regulate cell survival and death.

Key Mechanistic Features:

  • Inhibition of Pro-Survival Pathways: The compound has been shown to reduce the expression and activation of the pro-survival proteins ERK5 and Akt.[3]

  • Activation of Tumor Suppressor p53: An increase in the expression of the tumor suppressor protein p53 is observed following treatment with this compound.[3]

  • Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins such as XIAP, Bcl-XL, and Bcl-2 is significantly reduced.[3]

  • Induction of Apoptotic Markers: Increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed.[3]

  • G-quadruplex DNA Stabilization: Dihydrochelerythrine, the parent scaffold, is a strong stabilizer of G-quadruplex DNA structures, which can inhibit the proliferation of cancer cells.[4]

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound.

G cluster_cell Cancer Cell cluster_survival Pro-Survival Pathways cluster_apoptosis_regulation Apoptosis Regulation cluster_apoptosis_execution Apoptosis Execution ADC This compound ERK5 ERK5 ADC->ERK5 inhibits Akt Akt ADC->Akt inhibits p53 p53 ADC->p53 activates XIAP XIAP ADC->XIAP inhibits Bcl_XL Bcl-XL ADC->Bcl_XL inhibits Bcl_2 Bcl-2 ADC->Bcl_2 inhibits Apoptosis Apoptosis p53->Apoptosis XIAP->Apoptosis Bcl_XL->Apoptosis Bcl_2->Apoptosis PARP PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage Cleaved_PARP->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogs is primarily conducted using cell-based assays. The following is a detailed protocol for the MTT assay, a common method used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the workflow of a typical cytotoxicity assay.

G cluster_workflow Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_Assay_Reagent Add Viability Assay Reagent (e.g., MTT) Incubate_48_72h->Add_Assay_Reagent Incubate_2_4h Incubate 2-4h Add_Assay_Reagent->Incubate_2_4h Measure_Signal Measure Signal (e.g., Absorbance) Incubate_2_4h->Measure_Signal Data_Analysis Data Analysis (IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro cytotoxicity assay.

This guide provides a foundational understanding of the structure-activity relationship of this compound analogs. Further research focusing on a broader range of structural modifications and in-depth mechanistic studies will be crucial for the development of these promising compounds into effective anticancer therapeutics.

References

A Head-to-Head Comparison of Analytical Methods for 6-Acetonyldihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of 6-acetonyldihydrochelerythrine, a dihydrobenzophenanthridine alkaloid found in various medicinal plants, selecting the appropriate analytical methodology is paramount for accurate quantification and characterization. This guide provides a head-to-head comparison of the most common analytical techniques employed for the analysis of this compound and its congeners: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC) with densitometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

While specific performance data for this compound is limited in publicly available literature, this comparison draws upon established methods for closely related and co-occurring benzophenanthridine alkaloids, such as chelerythrine (B190780) and sanguinarine, to provide a reliable framework for methodological selection and development.

Data Presentation: Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes typical validation parameters for the analysis of benzophenanthridine alkaloids using HPLC-UV, LC-MS/MS, and HPTLC-Densitometry. These values provide an estimate of the performance that can be expected when analyzing this compound.

ParameterHPLC-UVLC-MS/MSHPTLC-Densitometry
Linearity (r²) > 0.999> 0.990.994 - 0.999
Limit of Detection (LOD) 0.01–0.79 µg/mL0.05 µg/mL1.07 - 7.50 µ g/spot
Limit of Quantitation (LOQ) 0.03–3.59 µg/mL0.18 µg/mL0.35 - 2.48 µ g/spot
Accuracy (Recovery %) 95 - 105%92 - 108%90 - 110%
Precision (RSD %) < 2%< 15%< 7%
Specificity Moderate to HighVery HighModerate
Throughput ModerateHighHigh
Cost Low to ModerateHighLow

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for sample preparation and analysis using HPLC, LC-MS, TLC, and NMR.

Sample Preparation: Extraction of Alkaloids from Plant Material

A general procedure for the extraction of benzophenanthridine alkaloids from a plant matrix (e.g., from Zanthoxylum species) is as follows:

  • Grinding: The dried plant material (e.g., roots, bark) is finely powdered to increase the surface area for extraction.

  • Maceration/Soxhlet Extraction: The powdered material is extracted with an appropriate solvent. A common method involves extraction with methanol, often acidified with a small amount of a weak acid (e.g., acetic acid or formic acid) to facilitate the extraction of basic alkaloids in their salt form.[1]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning (for purification):

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), and then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove non-basic compounds.

    • The acidic aqueous phase is then basified (e.g., with NH₄OH to pH 9-10) to convert the alkaloid salts back to their free base form.

    • The free bases are then extracted into an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).

    • The organic phase is washed with water, dried over anhydrous sodium sulfate, and evaporated to yield a purified alkaloid fraction.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of alkaloids.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed to achieve good separation of multiple alkaloids. A common mobile phase consists of:

  • Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection is typically performed at a wavelength where benzophenanthridine alkaloids exhibit strong absorbance, usually around 270-280 nm.

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for the analysis of complex matrices and trace-level quantification.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is most commonly used for alkaloids.

  • Chromatographic Conditions: Similar to HPLC-UV, a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water is used.

  • MS Parameters (for a triple quadrupole system):

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution of the compound into the mass spectrometer.

    • Ion Source Parameters: Capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature are optimized to achieve maximum signal intensity for the analyte.

  • Data Analysis: Quantification is based on the peak area of the specific MRM transition, using a calibration curve prepared with a standard of the analyte.

Thin-Layer Chromatography (TLC) with Densitometry

TLC is a cost-effective and high-throughput method suitable for screening and semi-quantitative or quantitative analysis.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are commonly used.

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents is used to separate the alkaloids. A typical mobile phase for benzophenanthridine alkaloids could be a mixture of toluene, ethyl acetate, and methanol, sometimes with the addition of a small amount of ammonia (B1221849) to improve peak shape.[2]

  • Development: The plate is developed in a saturated chromatography chamber.

  • Detection: After development, the plate is dried, and the spots can be visualized under UV light (254 nm or 365 nm). For quantification, the plate is scanned using a densitometer at the wavelength of maximum absorbance for the analyte. Staining with a reagent like Dragendorff's reagent can also be used for visualization.[3]

  • Quantification: A calibration curve is generated by plotting the peak area of the spots against the concentration of the applied standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structure elucidation and confirmation of this compound. While not typically used for routine quantification, it is essential for the initial identification and characterization of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A purified sample of the alkaloid (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.

    • 2D NMR: A suite of 2D NMR experiments is used to establish the connectivity of the atoms and the overall structure. These include:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

  • Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to assemble the complete chemical structure of this compound.

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Outcomes Plant_Material Plant Material (e.g., Zanthoxylum sp.) Extraction Solvent Extraction (e.g., Acidified Methanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Acid-Base Partitioning Purified_Extract Purified Alkaloid Fraction Purification->Purified_Extract Crude_Extract->Purification TLC HPTLC-Densitometry Crude_Extract->TLC Screening & Semi-Quantification HPLC HPLC-UV/DAD Purified_Extract->HPLC Quantitative Analysis LCMS LC-MS/MS Purified_Extract->LCMS Sensitive Quantification & Identification NMR NMR Spectroscopy Purified_Extract->NMR Structure Confirmation Quantification Quantification HPLC->Quantification LCMS->Quantification Screening Screening & Purity TLC->Screening Structure Structure Elucidation NMR->Structure

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The choice of an analytical method for this compound depends on the specific research question and available resources.

  • HPLC-UV is a reliable and cost-effective method for routine quantification when sufficient sample is available and the matrix is not overly complex.

  • LC-MS/MS is the method of choice for trace-level quantification, analysis in complex biological matrices, and for providing a higher degree of confidence in compound identification.

  • TLC with densitometry serves as a valuable tool for rapid screening, semi-quantitative analysis, and quality control of raw materials due to its high throughput and low cost.

  • NMR spectroscopy is indispensable for the definitive structural elucidation and confirmation of the isolated compound.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or LC-MS might be used for initial screening and quantification, followed by isolation of the compound of interest for definitive structure confirmation by NMR. By understanding the strengths and limitations of each method, researchers can make informed decisions to achieve their analytical goals in the study of this compound.

References

Unveiling Synergistic Potential: A Comparative Guide to 6-Acetonyldihydrochelerythrine Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating and comparing the synergistic effects of 6-Acetonyldihydrochelerythrine when used in combination with other therapeutic agents. While specific experimental data on this compound combinations is not yet widely published, this document presents a template for data presentation, outlines detailed experimental protocols, and visualizes key workflows and potential signaling pathways, using illustrative examples from established synergistic drug combinations such as those involving Doxorubicin (B1662922) and Cisplatin.

Quantitative Data Summary

Effective evaluation of synergistic interactions requires clear and concise data presentation. The following tables are templates for summarizing quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Synergistic Efficacy of this compound Combinations

Drug Combination Cell Line Concentration (μM) Combination Index (CI) Dose Reduction Index (DRI) Apoptosis Rate (%) Reference
6-ADHC + DoxorubicinMCF-76-ADHC: X, Doxorubicin: YValue6-ADHC: Value, Doxorubicin: ValueValue[Hypothetical]
6-ADHC + CisplatinA5496-ADHC: X, Cisplatin: YValue6-ADHC: Value, Cisplatin: ValueValue[Hypothetical]
6-ADHC + PaclitaxelHeLa6-ADHC: X, Paclitaxel: YValue6-ADHC: Value, Paclitaxel: ValueValue[Hypothetical]

Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The DRI indicates the fold-dose reduction possible for each drug in a synergistic combination to achieve a given effect level.

Table 2: In Vivo Tumor Growth Inhibition with this compound Combinations

Treatment Group Animal Model Dosage (mg/kg) Tumor Volume (mm³) Tumor Weight (g) Survival Rate (%) Reference
ControlXenograft (MCF-7)VehicleValueValueValue[Hypothetical]
6-ADHCXenograft (MCF-7)XValueValueValue[Hypothetical]
DoxorubicinXenograft (MCF-7)YValueValueValue[Hypothetical]
6-ADHC + DoxorubicinXenograft (MCF-7)6-ADHC: X, Doxorubicin: YValueValueValue[Hypothetical]

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for validating synergistic effects.

Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the combination drug (e.g., Doxorubicin), and their combination at a constant ratio for 48 or 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 values for each drug. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.[1]

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Treat cells with the single agents and the drug combination for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ MCF-7 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (vehicle control, this compound alone, combination drug alone, and the combination). Administer treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

  • Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

cluster_workflow Experimental Workflow for Synergy Assessment cluster_invitro In Vitro cluster_invivo In Vivo A Cell Culture B Drug Combination Treatment A->B C In Vitro Assays B->C D In Vivo Xenograft Model B->D E Data Analysis C->E C1 MTT Assay C->C1 C2 Apoptosis Assay C->C2 C3 Western Blot C->C3 D->E D1 Tumor Measurement D->D1 D2 Toxicity Assessment D->D2 F Synergy Confirmation E->F

Caption: A generalized workflow for assessing the synergistic effects of drug combinations.

Caption: A potential signaling pathway illustrating how two drugs could act on different targets to produce a synergistic effect.

References

Safety Operating Guide

Safe Disposal of 6-Acetonyldihydrochelerythrine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides comprehensive guidance on the proper disposal procedures for 6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established protocols for related toxic alkaloids and general hazardous chemical waste management principles. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safety and regulatory compliance.

I. Understanding the Hazards

This compound belongs to the family of benzophenanthridine alkaloids, which are known for their potential toxicity. Chelerythrine (B190780) and related compounds have been shown to exhibit biological activity, including protein kinase C inhibition.[1][2] Therefore, it is crucial to handle this compound with care, assuming it possesses toxic and potentially irritant properties. All handling and disposal operations should be conducted in accordance with institutional and local regulations for hazardous chemical waste.[3]

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE CategorySpecification
Hand Protection Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Protective Clothing A standard laboratory coat must be worn to protect skin and clothing.
Respiratory Protection If handling the compound in powdered form or if there is a risk of aerosol generation, a properly fitted N95 respirator or higher is recommended.

III. Spill and Contamination Procedures

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and, if the spill is significant, evacuate the area. Ensure adequate ventilation to disperse any airborne particles.[3]

  • Don PPE: Before addressing the spill, put on the full required PPE.[3]

  • Containment:

    • For Solid Spills: Gently cover the material with a damp paper towel to prevent dust from becoming airborne.[3]

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3]

  • Cleanup: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.[3]

  • Decontamination: Wipe the spill area with a 70% ethanol (B145695) solution or another suitable laboratory disinfectant.[3]

  • Dispose of Contaminated Materials: All materials used for the cleanup (e.g., absorbent pads, paper towels, gloves) must be placed in a sealed and properly labeled hazardous waste container for disposal.[3]

IV. Proper Disposal Protocol

The disposal of this compound waste must be managed in a structured and compliant manner. Do not dispose of this chemical down the drain or in regular trash.

Waste Segregation and Container Management:

  • Waste Segregation: Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3] It is crucial to segregate waste by general type, such as flammables, poisons, acids, and bases.[4]

  • Containers: Use only approved, compatible, and properly sealed hazardous waste containers.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[3][5] Chemical formulas or abbreviations are not acceptable.[5]

Step-by-Step Disposal of Contaminated Labware:

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the majority of the alkaloid residue. This solvent rinse must be collected as hazardous liquid waste.[3]

  • Washing: Thoroughly wash the glassware with a laboratory detergent and warm water.[3]

  • Final Rinse: Rinse the glassware with deionized water.[3]

  • Drying: Allow the glassware to air dry or place it in a drying oven.[3]

Disposal of Unused or Expired this compound:

Unused or expired product should be disposed of in its original container, if possible, and placed within a larger, labeled hazardous waste container. If the original container is compromised, transfer the material to a suitable, labeled waste container in a chemical fume hood.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start This compound Waste Generated waste_type Determine Waste Type (Solid, Liquid, Contaminated Material) start->waste_type segregate Segregate from Incompatible Wastes waste_type->segregate All Types container Select Appropriate Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Arrange for Pickup by EHS for Final Disposal storage->disposal

References

Personal protective equipment for handling 6-Acetonyldihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Acetonyldihydrochelerythrine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound, a benzophenanthridine alkaloid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its parent compounds, chelerythrine (B190780) and sanguinarine, which are recognized as toxic and irritant.[1][2][3][4] It is imperative to handle this compound with a high degree of caution, assuming it possesses similar cytotoxic properties.[5][6]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table outlines the recommended PPE for various laboratory activities.

Activity Required PPE
Low-Energy Operations (e.g., weighing, solution preparation in a contained environment)- Two pairs of nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles
High-Energy Operations (e.g., sonicating, vortexing, or any procedure with a high risk of aerosolization)- All PPE listed for low-energy operations- Full-face shield- Use of a certified chemical fume hood is mandatory
General Laboratory Presence (in areas where the compound is actively being handled)- Lab coat- Safety glasses
Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is essential to minimize risk and ensure a safe laboratory environment.

1. Compound Receipt and Storage:

  • Upon receipt, immediately inspect the package for any signs of damage in a designated and well-ventilated area.

  • The compound should be stored in a clearly labeled, sealed, and chemically resistant secondary container.

  • Store in a secure, ventilated, and cool location, away from incompatible materials.[1]

2. Handling and Experimental Use:

  • All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Avoid direct contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

  • Use dedicated spatulas and glassware.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

3. Decontamination and Cleaning:

  • All surfaces and equipment that come into contact with the compound must be decontaminated.

  • A two-step cleaning process is recommended: first, wipe surfaces with a solvent known to dissolve the compound, followed by a thorough cleaning with a detergent solution.

  • All cleaning materials should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[7]

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key workflows for handling this compound.

Safe Handling Workflow Figure 1: Safe Handling and PPE Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Don PPE: - Lab Coat - Safety Glasses - Double Gloves B Weigh Solid Compound A->B C Prepare Solution B->C D Perform Experiment C->D E Decontaminate Surfaces & Equipment D->E F Segregate & Label Waste E->F G Dispose via Hazardous Waste Stream F->G H Doff PPE G->H

Caption: Workflow for safe handling of this compound.

Spill_Response_Plan Figure 2: Spill Response Plan cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps A Evacuate Immediate Area B Alert Others & Lab Supervisor A->B C Don Appropriate PPE (if safe to do so) B->C D Contain Spill with Absorbent Material C->D E Gently Collect Contaminated Material D->E F Decontaminate Spill Area E->F G Place all materials in Hazardous Waste F->G H Wash Hands Thoroughly G->H I Report Incident H->I

Caption: Step-by-step plan for responding to a spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.